Product packaging for Succisulfone(Cat. No.:CAS No. 5934-14-5)

Succisulfone

Cat. No.: B1206739
CAS No.: 5934-14-5
M. Wt: 348.4 g/mol
InChI Key: QAJQUUOBVOKLOD-UHFFFAOYSA-N
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Description

Succisulfone is an anilide.
This compound is a sulfonamide antibiotic used in the treatment of leprosy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O5S B1206739 Succisulfone CAS No. 5934-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-aminophenyl)sulfonylanilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c17-11-1-5-13(6-2-11)24(22,23)14-7-3-12(4-8-14)18-15(19)9-10-16(20)21/h1-8H,9-10,17H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJQUUOBVOKLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863657
Record name 4-[4-(4-Aminobenzene-1-sulfonyl)anilino]-4-oxobutanoic acid
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5934-14-5
Record name Succisulfone
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Record name Succisulfone [INN:DCF]
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Record name 4-[4-(4-Aminobenzene-1-sulfonyl)anilino]-4-oxobutanoic acid
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Record name 4-[[4-[(4-aminophenyl)sulphonyl]phenyl]amino]-4-oxobutyric acid
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Record name SUCCISULFONE
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Foundational & Exploratory

Succisulfone and its Presumed Mechanism of Action in Mycobacterium leprae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succisulfone, a sulfone drug, is presumed to exert its therapeutic effect against Mycobacterium leprae, the causative agent of leprosy, through a mechanism of action analogous to that of its parent compound, dapsone. This technical guide delineates the core mechanism, focusing on the inhibition of the folate biosynthesis pathway, a critical metabolic route for the bacterium. While specific quantitative data and detailed experimental protocols for this compound are scarce in contemporary literature, this document extrapolates from the extensive research on dapsone to provide a comprehensive overview for researchers and drug development professionals. The guide includes a detailed examination of the target enzyme, dihydropteroate synthase (DHPS), a summary of relevant quantitative data for dapsone, and outlines of key experimental methodologies. Visual diagrams generated using Graphviz are provided to illustrate the signaling pathway and experimental workflows.

Introduction

Leprosy, a chronic infectious disease caused by Mycobacterium leprae, continues to be a public health concern in several parts of the world. For decades, sulfone drugs have been a cornerstone of multi-drug therapy (MDT) for leprosy. While dapsone (4,4'-diaminodiphenyl sulfone) is the most well-studied and widely used sulfone, other derivatives, including this compound, have also been utilized. This compound is a disubstituted derivative of dapsone. It is highly probable that this compound acts as a prodrug, being metabolized in the body to release the active dapsone molecule. Therefore, understanding the mechanism of action of dapsone is crucial to inferring that of this compound.

The primary mode of action of sulfones against M. leprae is the inhibition of folic acid synthesis.[1][2] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[3] This metabolic pathway is therefore an excellent target for selective antimicrobial therapy.

The Folate Biosynthesis Pathway in Mycobacterium leprae

M. leprae, like many other bacteria, relies on the folate pathway for the synthesis of essential precursors for DNA, RNA, and protein synthesis. The key enzyme in this pathway is dihydropteroate synthase (DHPS), which is encoded by the folP1 gene.[4][5] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. This is a critical step in the biosynthesis of dihydrofolic acid, which is subsequently reduced to tetrahydrofolic acid, a vital cofactor in one-carbon transfer reactions.

Folate_Biosynthesis_Pathway cluster_M_leprae Mycobacterium leprae Cytoplasm GTP GTP DHPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) GTP->DHPP Multiple steps Dihydropteroate 7,8-dihydropteroate DHPP->Dihydropteroate Dihydropteroate Synthase (DHPS) (folP1 gene product) PABA para-aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolic acid Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolic acid Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Precursors DNA, RNA, Amino Acid Precursors Tetrahydrofolate->Precursors One-carbon transfer reactions

Figure 1: Folate biosynthesis pathway in M. leprae.

Mechanism of Action of Sulfones

Sulfones, including dapsone and presumably this compound (after conversion to dapsone), are structural analogs of PABA.[3] This structural similarity allows them to act as competitive inhibitors of DHPS.[2] By binding to the PABA-binding site on the DHPS enzyme, sulfones prevent the normal substrate from binding, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid.[6] The depletion of folic acid ultimately inhibits bacterial growth, making sulfones bacteriostatic agents.[2]

Sulfone_Inhibition cluster_DHPS_Interaction Interaction at the DHPS Active Site PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to active site Dihydropteroate Dihydropteroate (Folate Precursor) DHPS->Dihydropteroate Catalyzes reaction No_Reaction Inhibition of Folate Synthesis DHPS->No_Reaction Blocked by this compound This compound This compound (as Dapsone) This compound->DHPS Competitively binds to active site

Figure 2: Competitive inhibition of DHPS by sulfones.

Quantitative Data

Due to the inability to culture M. leprae in vitro, obtaining quantitative data such as Minimum Inhibitory Concentrations (MIC) and 50% inhibitory concentrations (IC50) is challenging.[7] Most available data pertains to dapsone and is derived from studies using the mouse footpad model or recombinant enzyme assays.

Drug Parameter Value Method Reference
DapsoneMIC~3 ng/mLMouse footpad model[8]
DapsoneIC50 (DHPS activity)0.06 µg/mLRecombinant E. coli expressing M. leprae DHPS[4][5]
DapsoneMIC (recombinant E. coli)1 µg/mLRecombinant E. coli expressing M. leprae DHPS[4]

Resistance Mechanisms

Resistance of M. leprae to sulfones is primarily associated with mutations in the folP1 gene, which encodes DHPS.[9] These point mutations, most commonly at codons 53 and 55, alter the structure of the enzyme's active site, reducing its affinity for dapsone while still allowing it to bind PABA, albeit sometimes with reduced efficiency.[10]

Experimental Protocols

Mouse Footpad Model for In Vivo Drug Susceptibility Testing

This model remains a crucial tool for assessing the viability and drug susceptibility of M. leprae.[11][12]

Protocol Outline:

  • Inoculum Preparation: M. leprae are harvested from an infected animal or human biopsy and suspended in a suitable medium. The concentration of bacilli is standardized.

  • Inoculation: A small volume (typically 0.03 mL) of the bacterial suspension containing a known number of bacilli (e.g., 1 x 104) is injected into the hind footpads of mice (e.g., Swiss albino or nude mice).[1]

  • Drug Administration: The drug to be tested (e.g., this compound) is incorporated into the mouse chow at various concentrations. Treatment can be initiated at the time of infection or after the infection has been established.

  • Monitoring: The multiplication of M. leprae in the footpads is monitored over several months (typically 6-12 months) by harvesting the footpads of a subset of mice at regular intervals and counting the number of acid-fast bacilli.[13]

  • Endpoint Analysis: The number of bacilli in treated mice is compared to that in untreated control mice. A significant reduction in the bacterial count in the treated group indicates drug efficacy.

Mouse_Footpad_Workflow cluster_Workflow Mouse Footpad Model Workflow Start Start Prep_Inoculum Prepare M. leprae Inoculum Start->Prep_Inoculum Inoculate Inoculate Mouse Footpads Prep_Inoculum->Inoculate Divide_Groups Divide Mice into Control and Treatment Groups Inoculate->Divide_Groups Administer_Drug Administer Drug (e.g., in chow) Divide_Groups->Administer_Drug Treatment Group Monitor Monitor Infection (6-12 months) Divide_Groups->Monitor Control Group Administer_Drug->Monitor Harvest Harvest Footpads and Count Bacilli Monitor->Harvest Analyze Compare Bacilli Counts (Treated vs. Control) Harvest->Analyze End End Analyze->End

Figure 3: Experimental workflow for the mouse footpad model.
Dihydropteroate Synthase (DHPS) Enzyme Assay

This in vitro assay is used to directly measure the inhibitory effect of a compound on the DHPS enzyme.

Protocol Outline (based on recombinant systems):

  • Cloning and Expression: The folP1 gene from M. leprae is cloned into an expression vector and transformed into a suitable host, such as an E. coli strain with a knockout of its own folP gene.[4] The expression of M. leprae DHPS is induced.

  • Cell Lysate Preparation: The bacterial cells expressing the recombinant DHPS are harvested and lysed to release the enzyme.

  • Enzyme Reaction: The cell lysate containing DHPS is incubated with the substrates, PABA (often radiolabeled, e.g., with 14C) and DHPP, in a suitable buffer. The reaction is carried out in the presence of various concentrations of the inhibitor (e.g., this compound).[4]

  • Quantification: The amount of radiolabeled dihydropteroate produced is quantified, typically by thin-layer chromatography followed by scintillation counting.

  • Data Analysis: The percentage of enzyme inhibition at each drug concentration is calculated, and the IC50 value is determined.

DHPS_Assay_Workflow cluster_Workflow DHPS Enzyme Assay Workflow Start Start Clone_Express Clone and Express M. leprae DHPS in E. coli Start->Clone_Express Prepare_Lysate Prepare Cell Lysate (Source of DHPS) Clone_Express->Prepare_Lysate Setup_Reaction Set up Reaction Mixtures: Lysate, Radiolabeled PABA, DHPP Prepare_Lysate->Setup_Reaction Add_Inhibitor Add Varying Concentrations of Inhibitor (e.g., this compound) Setup_Reaction->Add_Inhibitor Incubate Incubate to Allow Enzyme Reaction Add_Inhibitor->Incubate Separate_Products Separate Reaction Products (e.g., TLC) Incubate->Separate_Products Quantify Quantify Radiolabeled Dihydropteroate Separate_Products->Quantify Calculate_IC50 Calculate % Inhibition and Determine IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Experimental workflow for the DHPS enzyme assay.

Conclusion

The mechanism of action of this compound in Mycobacterium leprae is inferred to be identical to that of dapsone, involving the competitive inhibition of dihydropteroate synthase and the subsequent disruption of the essential folate biosynthesis pathway. While direct experimental evidence and quantitative data for this compound are limited, the extensive body of research on dapsone provides a robust framework for understanding its activity. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and to confirm its bioactivation to dapsone in the context of leprosy treatment. The experimental protocols outlined in this guide provide a basis for future investigations into the efficacy of this compound and other novel anti-leprosy agents.

References

The Dawn of a New Era in Leprosy Treatment: A Technical Guide to the Historical Development of Succisulfone and Early Sulfone Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical development of Succisulfone and its progenitors, the sulfone class of drugs, which marked a pivotal turning point in the therapeutic landscape of leprosy. Prior to the 1940s, treatment for this chronic infectious disease, caused by Mycobacterium leprae, was largely ineffective. The introduction of sulfone drugs heralded the beginning of modern chemotherapy for leprosy, transitioning from palliative care to curative treatment. This document outlines the scientific journey, from initial discoveries to the establishment of sulfone-based therapies, with a specific focus on the available technical details of this compound.

From Chaulmoogra Oil to Chemical Synthesis: The Pre-Sulfone Era

For centuries, the primary treatment for leprosy was based on preparations of chaulmoogra oil, which was administered both topically and orally. However, its efficacy was questionable, and its use was associated with significant side effects, making long-term treatment challenging. The quest for a more effective and tolerable treatment led researchers to explore synthetic compounds, spurred by the successes of sulfonamides in treating bacterial infections in the 1930s.

The Advent of Sulfones: A Breakthrough in Leprosy Chemotherapy

The history of sulfone therapy for leprosy began with the investigation of various derivatives of 4,4'-diaminodiphenyl sulfone (Dapsone). While Dapsone itself was synthesized in 1908, its potential as an antibacterial agent was not explored until much later.[1]

Promin: The Forerunner

The first sulfone to show promise in treating leprosy was Promin (sodium glucosulfone), a derivative of Dapsone.[2][3] In 1941, Dr. Guy Faget and his colleagues at the National Leprosarium in Carville, Louisiana, initiated clinical trials with Promin.[4][5] The results, published in 1943, demonstrated a significant improvement in the condition of patients with lepromatous leprosy, marking a major breakthrough in the treatment of the disease.[1]

Dapsone: The Parent Sulfone

Following the success of Promin, which is metabolized to Dapsone in the body, researchers turned their attention to the parent compound.[3] Dapsone was found to be effective when administered orally and was less toxic than initially feared when given in appropriate doses.[4] By the late 1940s, Dapsone had become the cornerstone of leprosy treatment worldwide.[4][6]

This compound: An Early Derivative in the Sulfone Family

This compound emerged during this period of intense research into sulfone derivatives. It is chemically known as 4-[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-4-oxobutanoic acid.

Chemical and Physical Properties

The available data on this compound's chemical and physical properties are summarized in the table below.

PropertyValue
CAS Registry Number 5934-14-5
Molecular Formula C16H16N2O5S[7][8]
Molecular Weight 348.37 g/mol
Appearance Crystals
Melting Point 157°C
Solubility Soluble in ammonia
Synonyms 4¢-sulfanilylsuccinanilic acid; 4-amino-4¢-(b-carboxypropionylamino)phenylsulfonylbenzene; Exosulfonyl
Synthesis of this compound

Synthesis_of_this compound cluster_reactants Reactants cluster_process Process cluster_product Product 4-amino-4'-acetamidodiphenyl_sulfone 4-amino-4'-acetamidodiphenyl sulfone reaction Reaction 4-amino-4'-acetamidodiphenyl_sulfone->reaction succinic_anhydride Succinic Anhydride succinic_anhydride->reaction hydrolysis Hydrolysis reaction->hydrolysis Intermediate This compound This compound hydrolysis->this compound

A simplified workflow for the synthesis of this compound.

Mechanism of Action of Sulfones

The leprostatic action of sulfones, including this compound, is primarily attributed to their ability to interfere with the synthesis of folic acid in Mycobacterium leprae.[6]

Inhibition of Dihydropteroate Synthase

Sulfones are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfones block the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and, subsequently, tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. The disruption of this pathway ultimately inhibits the growth and replication of M. leprae.

Folic_Acid_Synthesis_Inhibition PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid ... Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid ... Nucleic_acid_synthesis Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolic_acid->Nucleic_acid_synthesis Sulfones Sulfones (e.g., this compound, Dapsone) Sulfones->DHPS Competitive Inhibition

Mechanism of action of sulfones via inhibition of folic acid synthesis.

Clinical Development and Use

While this compound was developed as a leprostatic agent, the historical record of its clinical use is sparse compared to that of Dapsone. It is likely that this compound, along with other early sulfone derivatives, was part of the broad effort to find less toxic and more effective alternatives to Promin and Dapsone. However, Dapsone's oral bioavailability and established efficacy led to its widespread adoption as the monotherapy of choice for leprosy for several decades.

Unfortunately, specific quantitative data from clinical trials of this compound, such as patient numbers, dosages, and efficacy rates, are not well-documented in currently accessible scientific literature. The focus of leprosy treatment research eventually shifted from developing new sulfone monotherapies to addressing Dapsone resistance, which led to the development of multidrug therapy (MDT) in the 1980s.[6][9]

The standard MDT regimens recommended by the World Health Organization (WHO) for leprosy typically include Dapsone, Rifampicin, and Clofazimine.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not available in the contemporary literature. However, the general methodologies for testing anti-leprosy drugs during that era can be outlined.

In Vitro Studies

Early in vitro studies were challenging due to the inability to culture M. leprae in artificial media. Research relied on indirect methods to assess bacterial viability.

In Vivo Studies: The Mouse Footpad Model

A significant advancement in the preclinical evaluation of anti-leprosy drugs was the development of the mouse footpad model by Dr. Charles Shepard in the 1960s. This model allowed for the limited replication of M. leprae in the footpads of mice, providing a means to assess the in vivo efficacy of drugs.

A typical experimental workflow would involve:

  • Inoculation: Injecting a standardized suspension of M. leprae into the footpads of mice.

  • Treatment: Administering the test compound (e.g., this compound) to the mice at various dosages and schedules.

  • Harvesting: At different time points, harvesting the footpad tissue.

  • Bacterial Count: Enumerating the acid-fast bacilli in the harvested tissue to determine the extent of bacterial growth or killing compared to untreated controls.

Mouse_Footpad_Model_Workflow Inoculation Inoculation of M. leprae into mouse footpads Treatment_Groups Assignment to Treatment Groups (e.g., this compound, Dapsone, Control) Inoculation->Treatment_Groups Drug_Administration Drug Administration (various doses and schedules) Treatment_Groups->Drug_Administration Monitoring Monitoring for bacterial growth (e.g., footpad swelling) Drug_Administration->Monitoring Harvesting Harvesting of footpad tissue at different time points Monitoring->Harvesting Bacterial_Enumeration Enumeration of Acid-Fast Bacilli Harvesting->Bacterial_Enumeration Data_Analysis Data Analysis and Comparison of drug efficacy Bacterial_Enumeration->Data_Analysis

A generalized workflow for the in vivo evaluation of anti-leprosy drugs.

Conclusion: The Legacy of Early Sulfone Research

This compound represents an important step in the historical journey of leprosy chemotherapy. Although it did not become a mainstay of treatment like its parent compound, Dapsone, its development reflects the intensive scientific effort in the mid-20th century to combat this devastating disease. The pioneering work on this compound and other early sulfones laid the foundation for the eventual control of leprosy through effective multidrug therapy. The principles of competitive enzymatic inhibition established with these early compounds remain a cornerstone of antimicrobial drug development today. Further archival research may yet uncover more detailed quantitative and experimental data on this compound, offering a more complete picture of its role in the history of medicine.

References

In Vitro Antibacterial Spectrum of Diaminodiphenyl Sulfone (Dapsone)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Succisulfone" did not yield specific in vitro antibacterial data. This guide focuses on the closely related and well-documented compound, 4,4'-diaminodiphenyl sulfone (Dapsone), a key member of the sulfone class of antibiotics.

Executive Summary

Dapsone, a synthetic sulfone, has a long-standing history in the treatment of specific bacterial infections, most notably leprosy. Its mechanism of action, centered on the inhibition of folate synthesis, confers a bacteriostatic effect against a range of susceptible microorganisms. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Dapsone, presenting quantitative data on its activity against various bacterial pathogens. Detailed experimental protocols for determining antimicrobial susceptibility are provided, alongside a visual representation of the targeted metabolic pathway to facilitate a deeper understanding of its molecular mechanism.

In Vitro Antibacterial Activity of Dapsone

The antibacterial activity of Dapsone is primarily directed against specific bacteria, with a notable efficacy against Mycobacterium leprae. Its broader spectrum activity has been evaluated against a variety of common Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Quantitative Susceptibility Data

The CANWARD study provides a large-scale assessment of Dapsone's in vitro activity against a collection of clinical isolates. The results, obtained using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, are presented below.

Table 1: In Vitro Activity of Dapsone Against Gram-Positive Pathogens

Organism (No. of Strains)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MSSA & MRSA)12825616 - >512
Staphylococcus epidermidis12825632 - >512
Streptococcus agalactiae322564 - >512
Streptococcus pyogenes (29)325124 - 64
Enterococcus faecalis2565128 - >512

Table 2: In Vitro Activity of Dapsone Against Gram-Negative Pathogens

Organism (No. of Strains)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli (100)512>512128 - >512
Klebsiella pneumoniae (300)512>512256 - >512
Enterobacter cloacae (30)512>512256 - >512
Proteus mirabilis (30)512>512256 - >512
Pseudomonas aeruginosa (50)>512>512128 - >512
Stenotrophomonas maltophilia (10)16648 - 64

Table 3: In Vitro Activity of Dapsone Against Other Clinically Relevant Bacteria

OrganismMIC Value(s)Reference(s)
Propionibacterium acnesMIC Range = 4 to 16 µg/mL; MIC90 = 8 µg/mL
Mycobacterium leprae~3 ng/mL (estimated from in vivo mouse models)

Mechanism of Action: Inhibition of Folate Synthesis

Dapsone's antibacterial effect is achieved through the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.

Targeted Signaling Pathway

Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS). It mimics the natural substrate of this enzyme, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway GTP GTP DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroic_Acid Dihydropteroic Acid DHPPP->Dihydropteroic_Acid pABA para-Aminobenzoic Acid (PABA) pABA->Dihydropteroic_Acid DHPS Dihydropteroate Synthase (DHPS) Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid Dihydrofolate Synthase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleotides Dapsone Dapsone Dapsone->DHPS Competitive Inhibition

Inhibition of Bacterial Folic Acid Synthesis by Dapsone.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Dapsone relies on standardized antimicrobial susceptibility testing methods. The most commonly cited method is the broth microdilution assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (CLSI Guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

4.1.1 Materials

  • Dapsone powder (analytical grade)

  • Appropriate solvent for Dapsone (e.g., ethanol or dilute HCl)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms, supplements such as lysed horse blood may be required.

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection aid

4.1.2 Procedure

  • Preparation of Dapsone Stock Solution: A high-concentration stock solution of Dapsone is prepared by dissolving the powder in a suitable solvent. Subsequent dilutions are made in CAMHB.

  • Serial Dilutions: Two-fold serial dilutions of Dapsone are prepared in the wells of a 96-well microtiter plate using CAMHB. This creates a gradient of decreasing Dapsone concentrations across the plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of Dapsone that completely inhibits visible growth of the bacterium. This can be assessed visually or with a microplate reader.

MIC_Workflow start Start: Obtain Bacterial Isolate and Dapsone Powder prep_dapsone Prepare Dapsone Stock Solution and Serial Dilutions in Microtiter Plate start->prep_dapsone prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_dapsone->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_mic end_point End: Report MIC Value read_mic->end_point

Workflow for MIC Determination by Broth Microdilution.

Conclusion

This technical guide has synthesized the available in vitro data on the antibacterial spectrum of Dapsone. The quantitative data clearly demonstrates that Dapsone exhibits moderate activity against certain Gram-positive cocci and has limited activity against most Gram-negative bacilli, with the exception of Stenotrophomonas maltophilia. Its high potency against Mycobacterium leprae remains its most significant antibacterial application. The provided experimental protocols and the visualization of its mechanism of action offer a robust resource for researchers and drug development professionals working with sulfone antibiotics. Further research could explore potential synergies of Dapsone with other antimicrobial agents to expand its clinical utility.

Pharmacokinetic Profile of Succisulfone in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Succisulfone and its Active Metabolite, Dapsone

This compound was developed as a more soluble derivative of Dapsone for therapeutic use, particularly in the treatment of leprosy.[1][2][4] The core hypothesis is that after administration, this compound undergoes metabolic conversion to release Dapsone, which then exerts its bacteriostatic and anti-inflammatory effects.[5][6] Dapsone acts by inhibiting the synthesis of dihydrofolic acid in susceptible microorganisms, a mechanism similar to that of sulfonamides.[6]

Pharmacokinetic Profile of Dapsone in Animal Models

The pharmacokinetic profile of Dapsone has been characterized in several animal models, primarily in rodents such as rats and mice. These studies provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of the active form of this compound.

Absorption

Dapsone is readily absorbed following oral administration in animal models, with peak plasma concentrations generally reached within a few hours.[6][7] The bioavailability of oral Dapsone has been reported to be high.[7]

Distribution

Following absorption, Dapsone is distributed throughout the body. It exhibits protein binding of 70-90%.

Metabolism

Dapsone is extensively metabolized in the liver.[6][8] The primary metabolic pathways are N-acetylation, catalyzed by N-acetyltransferase, and N-hydroxylation, mediated by cytochrome P-450 enzymes.[6][8] These metabolic processes result in the formation of monoacetyldapsone (MADDS) and dapsone hydroxylamine (DDS-NOH), respectively.[6] There is an equilibrium between acetylation and deacetylation.[6]

Excretion

The metabolites of Dapsone, along with the parent drug, are primarily excreted in the urine.[8]

Quantitative Pharmacokinetic Data for Dapsone in Animal Models

The following tables summarize key pharmacokinetic parameters of Dapsone observed in animal studies.

Table 1: Pharmacokinetic Parameters of Dapsone in Rats

ParameterIntravenous (12 mg/kg)Oral (12 mg/kg)Dermal (12 mg/kg)Dermal (60 mg/kg)
Cmax -4890 ng/mL1.62 - 5.56 ng/mL12.8 ng/mL
Tmax -1 hour6 - 8 hours6 - 8 hours
Bioavailability 100%78%<1%<1%
Elimination Half-life (t1/2) Similar to oralSimilar to i.v.--
Data sourced from a study in Sprague-Dawley rats.[7]

Table 2: Elimination Half-life of Dapsone in Rodents

Animal ModelElimination Half-life (t1/2)
Rodents (general) 7.7 to 20 hours
Data from a comparative metabolism study.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. Below are generalized methodologies based on typical pharmacokinetic experiments in animal models.

Animal Models and Housing

Studies on Dapsone have utilized rodent models such as Sprague-Dawley rats.[7] Animals are typically housed under controlled conditions of temperature, humidity, and light-dark cycles, with ad libitum access to food and water, unless otherwise specified by the study design.

Drug Administration
  • Oral (p.o.): Dapsone is administered via oral gavage, often as a solution or suspension in a suitable vehicle.

  • Intravenous (i.v.): The drug is administered as a sterile solution through a cannulated vein, such as the tail vein in rats.[7]

  • Dermal: A specified dose of Dapsone, often formulated in a gel, is applied to a shaved area of the skin.[7]

Sample Collection

Blood samples are collected at predetermined time points post-administration.[7] This is often achieved through cannulation of a blood vessel (e.g., jugular vein) or via sparse sampling from sites like the tail vein.[7] Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Bioanalytical Method

Plasma concentrations of Dapsone and its metabolites are typically determined using a validated high-performance liquid chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[7][8]

Visualizations

Metabolic Pathway of Dapsone

Dapsone_Metabolism This compound This compound (Prodrug) Dapsone Dapsone This compound->Dapsone Metabolic Conversion MADDS Monoacetyldapsone (MADDS) Dapsone->MADDS N-acetylation (N-acetyltransferase) DDS_NOH Dapsone Hydroxylamine (DDS-NOH) Dapsone->DDS_NOH N-hydroxylation (Cytochrome P-450) Excretion Urinary Excretion Dapsone->Excretion MADDS->Dapsone Deacetylation MADDS->Excretion DDS_NOH->Excretion

Caption: Metabolic pathway of this compound to Dapsone and its major metabolites.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Selection Animal Model Selection (e.g., Rats) Drug_Admin Drug Administration (i.v., p.o., etc.) Animal_Selection->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Concentration_Det Determination of Plasma Concentrations Sample_Analysis->Concentration_Det PK_Modeling Pharmacokinetic Modeling Concentration_Det->PK_Modeling Parameter_Calc Calculation of Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc

Caption: A typical experimental workflow for an animal pharmacokinetic study.

Conclusion

While direct pharmacokinetic data for this compound is scarce, its role as a prodrug of Dapsone allows for a comprehensive understanding of its pharmacokinetic profile through the extensive studies conducted on Dapsone in various animal models. The data indicates that upon conversion, Dapsone is well-absorbed orally and undergoes significant hepatic metabolism before being excreted. The provided experimental protocols and workflows offer a foundational understanding for designing future studies on this compound or related sulfone compounds.

References

The Discovery and Synthesis of Exosulfonyl (Succisulfone): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exosulfonyl, known chemically as Succisulfone or 4'-sulfanilylsuccinanilic acid, is a sulfonamide derivative that emerged from early 20th-century research into antibacterial compounds. As a chemical entity, it is a derivative of 4,4'-diaminodiphenylsulfone (dapsone) and incorporates a succinic acid moiety. This technical guide provides an in-depth exploration of the discovery, original synthesis, and purported mechanism of action of Exosulfonyl, based on available historical and scientific data.

Discovery and Development

The discovery of Exosulfonyl is rooted in the systematic exploration of sulfanilamide and its derivatives following the groundbreaking discovery of their antibacterial properties. The initial synthesis and investigation of this compound are documented in patents from the early 1940s, notably a French patent filed in 1941 by Fourneau and Tréfouel and a subsequent US patent in 1942 by Kharasch and Reinmuth. These early efforts were part of a broader scientific movement to develop more effective and less toxic sulfonamides for treating bacterial infections, including leprosy.

Original Synthesis

Below is a logical workflow representing the probable original synthesis of this compound.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product p_aminophenylsulfonamide p-Aminophenylsulfonamide Derivative reaction Acylation Reaction p_aminophenylsulfonamide->reaction Reactant 1 succinic_anhydride Succinic Anhydride succinic_anhydride->reaction Reactant 2 This compound This compound (4'-sulfanilylsuccinanilic acid) reaction->this compound Yields

Caption: Probable synthetic workflow for this compound.

Mechanism of Action

As a sulfonamide, this compound is believed to exert its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, and its absence halts DNA replication and cell growth, leading to a bacteriostatic effect. This mechanism is selective for bacteria as humans obtain folic acid from their diet and do not possess the DHPS enzyme.

The proposed signaling pathway for the antibacterial action of this compound is illustrated below.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Bacterial_Growth Bacterial Growth Inhibition Nucleotide_Synthesis->Bacterial_Growth Leads to This compound This compound This compound->DHPS Competitively Inhibits

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Experimental Data

Despite a thorough review of available literature, specific quantitative data on the efficacy, pharmacokinetics, and safety of Exosulfonyl (this compound) from dedicated clinical trials or extensive experimental studies remains elusive in publicly accessible records. The historical context of its development in the pre-modern era of drug regulation likely contributes to this scarcity of detailed public data. General information on the treatment of leprosy, for which Exosulfonyl was indicated, has evolved to multi-drug therapy regimens, and data for individual, older compounds are often not available.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 4-[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-4-oxobutanoic acid
Synonyms This compound, 4'-sulfanilylsuccinanilic acid, Exosulfonyl
CAS Number 5934-14-5
Molecular Formula C16H16N2O5S
Molecular Weight 348.37 g/mol

Conclusion

An In-depth Technical Guide to the Cellular Targets of Sulfonamides: The Case of Sulfanilamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "4'-sulfanilylsuccinanilic acid" did not yield specific information regarding its cellular targets or biological activity. This guide therefore focuses on the well-characterized and structurally related compound, sulfanilamide , as a representative of the sulfonamide class of antibiotics. The principles of its mechanism of action are broadly applicable to other sulfonamides.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and have played a pivotal role in the history of medicine.[1] They are a class of synthetic bacteriostatic antibiotics with a broad spectrum of activity against many gram-positive and some gram-negative organisms.[2] Sulfanilamide, a core sulfonamide structure, functions by disrupting a critical metabolic pathway in bacteria that is absent in mammals, providing a basis for its selective toxicity.[1] This document provides a detailed overview of the cellular target of sulfanilamide, its mechanism of action, quantitative data on its inhibitory effects, and a detailed protocol for an assay to measure its activity.

Cellular Target and Mechanism of Action

The primary cellular target of sulfanilamide and other sulfonamides is dihydropteroate synthase (DHPS) , an enzyme essential for the de novo synthesis of folic acid in bacteria.[1][2] Folic acid, in its reduced form tetrahydrofolate, is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

The mechanism of action of sulfanilamide is competitive inhibition .[1] Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][2] Due to this structural similarity, sulfanilamide competes with PABA for binding to the active site of DHPS. When sulfanilamide binds to the enzyme, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), the other substrate of DHPS. This blockage of the folic acid synthesis pathway leads to a depletion of essential metabolites, ultimately inhibiting bacterial growth and replication.[2]

Mammals are not affected by sulfonamides because they do not possess the enzymatic machinery for de novo folic acid synthesis and instead obtain it from their diet.[1] This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.

Signaling Pathway: Bacterial Folic Acid Synthesis and Inhibition by Sulfanilamide

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfanilamide.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition DHPPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Condensation DHFS Dihydrofolate Synthetase Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Metabolites Purines, Thymidine, Amino Acids Tetrahydrofolate->Metabolites One-Carbon Metabolism Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Competitive Inhibition

Figure 1: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfanilamide.

Quantitative Data

The inhibitory activity of sulfanilamide against dihydropteroate synthase (DHPS) can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available quantitative data for sulfanilamide's inhibition of DHPS.

CompoundEnzyme SourceAssay TypeIC50 (µM)Ki (µM)Reference
Sulfanilamide Arabidopsis thalianaEnzyme activity assay18.6-[3]
Sulfanilamide Escherichia coliEnzyme inhibition assayNot specified-[4]

Note: While the study on E. coli DHPS demonstrated inhibition by sulfanilamide, a specific IC50 or Ki value was not provided in the available literature. The provided IC50 value from a plant source demonstrates the compound's activity against DHPS, though values can vary between species.

Experimental Protocols

The activity of dihydropteroate synthase and its inhibition by compounds like sulfanilamide can be determined using various assays. A commonly used method is the coupled spectrophotometric assay, which is amenable to high-throughput screening.

Coupled Spectrophotometric Assay for Dihydropteroate Synthase (DHPS) Activity

Principle:

This assay measures the production of dihydropteroate, the product of the DHPS reaction, by coupling its subsequent reduction to tetrahydropteroate by dihydrofolate reductase (DHFR). This reduction is dependent on the oxidation of NADPH to NADP+, which can be monitored by the decrease in absorbance at 340 nm.[5]

Workflow Diagram:

Assay_Workflow cluster_DHPS_reaction Step 1: DHPS Reaction cluster_Coupling_reaction Step 2: Coupling Reaction cluster_Detection Step 3: Detection DHPPP DHPPP DHPS DHPS Enzyme DHPPP->DHPS PABA PABA PABA->DHPS Dihydropteroate Dihydropteroate (Product) DHPS->Dihydropteroate Inhibitor Sulfanilamide (Inhibitor) Inhibitor->DHPS DHFR DHFR Enzyme (excess) Dihydropteroate->DHFR NADP NADP+ (Does not absorb at 340 nm) DHFR->NADP Tetrahydropteroate Tetrahydropteroate DHFR->Tetrahydropteroate NADPH NADPH (Absorbs at 340 nm) NADPH->DHFR Spectrophotometer Measure Absorbance Decrease at 340 nm

Figure 2: Workflow for the Coupled Spectrophotometric DHPS Assay.

Materials and Reagents:

  • DHPS enzyme (purified)

  • DHFR enzyme (purified, in excess)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • Sulfanilamide (or other test inhibitors)

  • NADPH

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.6)

  • MgCl2

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHPPP, PABA, NADPH, and sulfanilamide in appropriate solvents. Sulfanilamide is typically dissolved in DMSO.

    • Prepare a reaction buffer containing HEPES and MgCl2.

    • Dilute the DHPS and DHFR enzymes to their working concentrations in the reaction buffer.

  • Assay Setup (for a 100 µL final reaction volume in a 96-well plate):

    • To each well, add the components of the reaction mixture. A typical reaction mixture might contain:

      • 50 mM HEPES, pH 7.6

      • 10 mM MgCl2

      • 5 µM PABA

      • 5 µM DHPPP

      • A suitable concentration of NADPH (e.g., 150-200 µM)

      • An excess of DHFR enzyme

      • The test inhibitor (sulfanilamide) at various concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzymes (typically ≤ 5%).

    • Include appropriate controls:

      • Positive control (no inhibition): All reaction components except the inhibitor (substitute with DMSO vehicle).

      • Negative control (no DHPS activity): All reaction components except the DHPS enzyme.

  • Initiation and Measurement:

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes to allow the components to equilibrate.

    • Initiate the reaction by adding the DHPS enzyme to all wells.

    • Immediately place the microplate in the spectrophotometer.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of NADPH oxidation is directly proportional to the DHPS activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Sulfanilamide and its derivatives represent a cornerstone in the development of antimicrobial agents. Their efficacy is derived from the specific inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. The structural similarity of sulfonamides to the natural substrate PABA allows them to act as competitive inhibitors, leading to the cessation of bacterial growth. The absence of this pathway in humans provides a clear rationale for their selective toxicity. The experimental protocols outlined in this guide, particularly the coupled spectrophotometric assay, provide a robust and high-throughput method for identifying and characterizing new inhibitors of DHPS, which remains a viable target for the development of novel antibacterial drugs.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Succisulfone quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Succisulfone using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantification of this compound using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Detailed protocols for sample and standard preparation, method validation, and data analysis are presented. This application note is intended to offer a robust starting point for researchers, scientists, and drug development professionals engaged in the analysis of this compound in various matrices.

Introduction

This compound, with the chemical name 4-[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-4-oxobutanoic acid, is a compound of interest in pharmaceutical development.[1] Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of individual components in a mixture.[2] This application note details a proposed isocratic RP-HPLC method for the determination of this compound.

Proposed HPLC Method

Based on the chemical properties of this compound, which includes a sulfonamide group and aromatic amine functionalities, a reversed-phase chromatographic method is proposed.[3][4]

Chromatographic Conditions

A summary of the proposed HPLC instrument parameters is provided in Table 1.

Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

Mobile Phase Preparation
  • Prepare 0.1% Formic Acid in Water by adding 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Filter the aqueous solution through a 0.45 µm membrane filter.

  • The mobile phase is prepared by mixing 400 mL of HPLC-grade acetonitrile with 600 mL of 0.1% formic acid in water.

  • Degas the mobile phase for 15 minutes in an ultrasonic bath before use.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a Pharmaceutical Formulation, e.g., Tablets)
  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

G start Start: Sample Preparation weigh_powder Weigh Tablet Powder (equivalent to 10 mg this compound) start->weigh_powder add_solvent Add 70 mL Mobile Phase weigh_powder->add_solvent sonicate Sonicate for 20 minutes add_solvent->sonicate cool_dilute Cool and Dilute to 100 mL sonicate->cool_dilute filter Filter through 0.45 µm Syringe Filter cool_dilute->filter hplc_injection Inject into HPLC filter->hplc_injection

Caption: Workflow for the preparation of a tablet sample for HPLC analysis.

Method Validation Protocol

The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (mobile phase), a placebo solution, and a standard solution of this compound to show that there are no interfering peaks at the retention time of this compound.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five concentrations of this compound working standards (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.

Table 2: Exemplary Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
5150,234
10301,567
25752,890
501,505,123
1003,011,456
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be established across the specified range of the analytical procedure.

  • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare and analyze each concentration in triplicate.

  • The percentage recovery should be within 98-102%.

Table 3: Exemplary Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration level standard solution on the same day. The RSD should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD should be ≤ 2%.

Table 4: Exemplary Precision Data

Precision TypeParameterAcceptance Criteria
Repeatability RSD of 6 injections≤ 2%
Intermediate Precision RSD over 2 days≤ 2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 5: Exemplary LOD and LOQ

ParameterEstimated Value
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Vary parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).

  • The system suitability parameters should remain within the acceptance criteria.

G validation_start Method Validation Protocol specificity Specificity (No Interference) validation_start->specificity linearity Linearity & Range (r² ≥ 0.999) validation_start->linearity accuracy Accuracy (98-102% Recovery) validation_start->accuracy precision Precision (RSD ≤ 2%) validation_start->precision lod_loq LOD & LOQ (Signal-to-Noise) validation_start->lod_loq robustness Robustness (Deliberate Variations) validation_start->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Key parameters for the validation of the HPLC method for this compound.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The detailed protocols for method implementation and validation are intended to guide researchers in establishing a robust analytical procedure in their laboratories. The successful validation of this method will ensure its suitability for routine quality control and research applications.

References

The Evolving Landscape of Leprosy Treatment: From Succisulfone to Modern Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of combination therapies in the treatment of leprosy. While the initial query focused on Succisulfone, it is important to note that this compound represents an early-generation sulfone, and its use has been superseded by modern, more effective multidrug therapy (MDT) regimens. Information on this compound in the context of contemporary combination therapy is virtually non-existent in recent scientific literature.

Therefore, these application notes will focus on the current standard of care, primarily the combination therapy involving Dapsone (a sulfone derivative), Rifampicin, and Clofazimine, as recommended by the World Health Organization (WHO). This approach will provide relevant and actionable information for researchers and professionals in the field.

Quantitative Data on Modern Multidrug Therapy (MDT)

The efficacy of MDT in the treatment of leprosy is well-documented through numerous clinical trials and global health initiatives. The following tables summarize key quantitative data regarding cure rates, relapse rates, and other relevant clinical outcomes.

Table 1: Efficacy of Standard WHO MDT Regimens

Patient CategoryTreatment RegimenDurationCure RateRelapse Rate (per 100 person-years)Reference(s)
Paucibacillary (PB) Rifampicin + Dapsone6 months>99%0.11%[1]
Multibacillary (MB) Rifampicin + Clofazimine + Dapsone12 months>98%0.07% - 0.33%[1][2][3]

Table 2: Uniform MDT (U-MDT) Clinical Trial Outcomes

Patient CategoryTreatment RegimenDurationRelapse Risk (5-year cumulative)Adverse Drug Reaction (ADR) RateReference(s)
Paucibacillary (PB) Rifampicin + Clofazimine + Dapsone6 months0.11%0.79 per 100 person-years[1]
Multibacillary (MB) Rifampicin + Clofazimine + Dapsone6 months0.37%2.64 per 100 person-years[1]

Table 3: Bacteriological Efficacy of MDT Components

Drug CombinationDuration of TreatmentReduction in Viable M. lepraeReference(s)
Dapsone + Clofazimine3-6 months>99.999%[4]

Experimental Protocols

In Vivo Assessment of Anti-Leprosy Drug Efficacy: The Mouse Footpad Model

The mouse footpad model is a crucial in vivo system for the evaluation of anti-leprosy drugs, as Mycobacterium leprae cannot be cultured in vitro.[5][6]

Objective: To determine the bactericidal activity of a test compound or combination therapy against M. leprae in an animal model.

Materials:

  • Swiss albino or nude mice[6]

  • M. leprae suspension

  • Test compound(s) and vehicle control

  • 1 ml syringes with 26G hypodermic needles[6]

  • Restraint tubes for mice[6]

  • Tissue homogenizer

  • Microscope, slides, and reagents for acid-fast staining (Ziehl-Neelsen)

Procedure:

  • Inoculation:

    • Prepare a standardized suspension of viable M. leprae.

    • Anesthetize or restrain the mice.

    • Inject 0.03 ml (approximately 1 x 10^4 bacilli) of the bacterial suspension into the hind footpad of each mouse.[6]

  • Treatment:

    • After a predetermined period to allow for bacterial multiplication (typically 60-90 days), begin administration of the test compound(s) or vehicle control.

    • The route of administration (e.g., oral gavage, incorporated into feed) and dosing schedule will depend on the pharmacokinetic properties of the drug being tested.

  • Harvest and Enumeration:

    • At various time points during and after treatment, euthanize a subset of mice.

    • Dissect the footpads and homogenize the tissue.

    • Perform acid-fast staining on a portion of the homogenate and count the number of bacilli per field of view to determine the bacterial load.

  • Viability Assessment (Optional but Recommended):

    • To assess the viability of the harvested bacilli, inoculate a fresh group of mice with the footpad homogenate.

    • Monitor for bacterial multiplication in the new hosts over several months. A lack of multiplication indicates bactericidal activity of the tested drug.

    • Alternatively, molecular methods such as quantitative reverse transcription PCR (qRT-PCR) targeting bacterial RNA can be used to assess viability.[7]

Protocol for Monitoring Dapsone Resistance

The emergence of drug resistance is a significant concern in leprosy control.[8] Molecular methods are now predominantly used to monitor for resistance-conferring mutations.

Objective: To detect mutations in the folP1 gene of M. leprae associated with Dapsone resistance.

Materials:

  • Skin biopsy sample from the patient

  • DNA extraction kit

  • PCR thermocycler

  • Primers specific for the drug resistance determining region (DRDR) of the folP1 gene

  • DNA sequencing apparatus and reagents

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the skin biopsy sample containing M. leprae.

  • PCR Amplification:

    • Amplify the DRDR of the folP1 gene using PCR with specific primers.

  • DNA Sequencing:

    • Sequence the amplified PCR product.

  • Sequence Analysis:

    • Compare the obtained sequence with the wild-type folP1 sequence of a Dapsone-susceptible M. leprae strain.

    • Identify any mutations, particularly at codons 53 and 55, which are known to be associated with Dapsone resistance.[9]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Dapsone

Dapsone's primary mechanism of action is the inhibition of folic acid synthesis in M. leprae.[9][10] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[11]

Dapsone_Mechanism cluster_folate_pathway Folic Acid Synthesis Pathway in M. leprae PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_Synthesis DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Dapsone Dapsone Dapsone->Inhibition Inhibition->Dihydropteroate_Synthase

Caption: Dapsone competitively inhibits dihydropteroate synthase.

Experimental Workflow for In Vivo Drug Efficacy Testing

Drug_Efficacy_Workflow cluster_workflow In Vivo Drug Efficacy Workflow Inoculation Inoculate Mouse Footpads with M. leprae Incubation Allow for Bacterial Multiplication (60-90 days) Inoculation->Incubation Treatment_Groups Administer Test Compound(s) and Vehicle Control Incubation->Treatment_Groups Harvesting Harvest Footpad Tissue at Time Points Treatment_Groups->Harvesting Bacterial_Load Determine Bacterial Load (Acid-Fast Staining) Harvesting->Bacterial_Load Viability_Test Assess Viability (Re-inoculation or qRT-PCR) Harvesting->Viability_Test Data_Analysis Analyze and Compare Treatment Groups Bacterial_Load->Data_Analysis Viability_Test->Data_Analysis Treatment_groups Treatment_groups

Caption: Workflow for assessing anti-leprosy drug efficacy.

Logical Relationship for Dapsone Resistance Monitoring

Resistance_Monitoring cluster_logic Dapsone Resistance Monitoring Logic Clinical_Suspicion Clinical Suspicion of Treatment Failure/Relapse Biopsy Collect Skin Biopsy Clinical_Suspicion->Biopsy DNA_Extraction Extract M. leprae DNA Biopsy->DNA_Extraction PCR Amplify folP1 Gene DNA_Extraction->PCR Sequencing Sequence Amplified DNA PCR->Sequencing Analysis Compare with Wild-Type Sequence Sequencing->Analysis Mutation_Detected Mutation Detected? (e.g., Codon 53/55) Analysis->Mutation_Detected Resistant Dapsone Resistance Confirmed Mutation_Detected->Resistant Yes Sensitive Dapsone Susceptible Mutation_Detected->Sensitive No

Caption: Logic for molecular monitoring of Dapsone resistance.

References

Application Notes and Protocols for the Spectroscopic Characterization of Succisulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succisulfone, a sulfonamide derivative, requires comprehensive characterization to ensure its identity, purity, and quality. Spectroscopic techniques are fundamental in providing detailed molecular-level information. These application notes provide an overview and detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: ¹H and ¹³C NMR Analysis of this compound

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply Fourier transformation to the FIDs of both ¹H and ¹³C spectra.

    • Phase correct the resulting spectra.

    • Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling patterns, and integrals to confirm the structure of this compound.

Data Presentation: Expected NMR Data for this compound

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons7.0 - 8.0Multiplets8HProtons on the two benzene rings
NH Proton~10.0 - 11.0Singlet1HSulfonamide NH
CH₂ Protons~2.5 - 3.0Singlet4HSuccinimide CH₂ groups
NH₂ Protons~5.0 - 6.0Singlet2HAmino group NH₂
¹³C NMR Expected Chemical Shift (ppm) Assignment
Carbonyl Carbons~170 - 180Succinimide C=O
Aromatic Carbons~110 - 150Carbons of the benzene rings
CH₂ Carbons~30 - 40Succinimide CH₂ groups

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: FT-IR Analysis of this compound

Objective: To obtain an FT-IR spectrum of this compound to identify its characteristic functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Hydraulic press and pellet die

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Continue grinding until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die.

    • Press the powder under high pressure (e.g., 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Average a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

Data Presentation: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
N-H (Amine)3300 - 3500Stretching (symmetric and asymmetric)
N-H (Sulfonamide)3200 - 3300Stretching
C-H (Aromatic)3000 - 3100Stretching
C=O (Succinimide)1700 - 1770Stretching (symmetric and asymmetric)
C=C (Aromatic)1450 - 1600Stretching
S=O (Sulfonamide)1300 - 1350 and 1150 - 1180Asymmetric and symmetric stretching
C-N1200 - 1350Stretching
S-N850 - 950Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic rings in this compound.

Experimental Protocol: UV-Vis Analysis of this compound

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.2 - 0.8).

  • Spectrum Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • The λmax can be used for quantitative analysis using the Beer-Lambert law.

Data Presentation: Expected UV-Vis Absorption Data for this compound

Parameter Expected Value Notes
λmax~260 - 280 nmThe exact value can be influenced by the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis of this compound

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Set the mass spectrometer to the appropriate ionization mode (e.g., positive or negative ESI).

    • Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, gas flow rates).

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the full scan mass spectrum over a relevant m/z range.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and inducing fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of this compound. Common fragmentation pathways for sulfonamides involve cleavage of the S-N and S-C bonds.[1][2][3]

Data Presentation: Expected Mass Spectrometry Data for this compound

Parameter Expected m/z Value Fragment
Molecular Weight~375.4 g/mol
[M+H]⁺~376.4Protonated molecule
[M-H]⁻~374.4Deprotonated molecule
Major FragmentsVariesFragments resulting from cleavage of S-N and S-C bonds, and loss of SO₂.[1][3]

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve this compound in DMSO-d6 start->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process analyze Analyze Spectra (Chemical Shift, Integration) process->analyze end End analyze->end

Caption: NMR Spectroscopy Experimental Workflow.

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis start Start grind Grind this compound with KBr start->grind press Press into Pellet grind->press place Place Pellet in Spectrometer press->place background Acquire Background place->background sample Acquire Sample Spectrum background->sample analyze Identify & Assign Absorption Bands sample->analyze end End analyze->end

Caption: FT-IR Spectroscopy Experimental Workflow.

Experimental_Workflow_UVVis cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve this compound in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute blank Run Blank (Solvent) dilute->blank sample Run Sample blank->sample analyze Determine λmax sample->analyze end End analyze->end

Caption: UV-Vis Spectroscopy Experimental Workflow.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve this compound in Solvent start->dissolve infuse Infuse into Mass Spectrometer dissolve->infuse acquire_full Acquire Full Scan MS infuse->acquire_full acquire_msms Acquire MS/MS acquire_full->acquire_msms analyze Identify Molecular Ion & Fragmentation Pattern acquire_msms->analyze end End analyze->end

Caption: Mass Spectrometry Experimental Workflow.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Succisulfone for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of radiolabeled Succisulfone, a valuable tracer for in vitro and in vivo studies. This compound, chemically known as 4-[[4-[(4-aminophenyl)sulfonyl]phenyl]amino]-4-oxobutanoic acid, is a sulfonamide derivative. Radiolabeled analogs are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, as well as for investigating its mechanism of action.[1] This document outlines protocols for the synthesis of this compound labeled with Carbon-14 ([¹⁴C]), Tritium ([³H]), and Iodine-125 ([¹²⁵I]).

Overview of Radiolabeling Strategies

The selection of a radioisotope for labeling this compound depends on the specific requirements of the tracer study.

  • Carbon-14 ([¹⁴C]) : With a long half-life of 5,730 years, ¹⁴C is ideal for long-term studies where metabolic stability of the label is crucial.[2] Labeling with ¹⁴C typically involves introducing the isotope into a metabolically stable position within the molecule to trace the fate of the core structure.

  • Tritium ([³H]) : Tritium labeling offers the advantage of high specific activity (up to 28.8 Ci/mmol), which is significantly higher than that of ¹⁴C.[3] This makes [³H]-labeled compounds particularly suitable for receptor binding assays and autoradiography where high sensitivity is required.[3]

  • Iodine-125 ([¹²⁵I]) : As a gamma emitter with a half-life of 59.4 days, ¹²⁵I is well-suited for in vitro assays, radioimmunoassays (RIA), and preclinical imaging studies.[4] Radioiodination of aromatic compounds can often be achieved with high efficiency.[4]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of radiolabeled this compound. These values are representative and may vary depending on the specific experimental conditions and the scale of the reaction.

RadioisotopeLabeling MethodPrecursorTypical Radiochemical Yield (%)Typical Specific ActivityRadiochemical Purity (%)
¹⁴C Acylation[¹⁴C]Succinic Anhydride55 - 7550 - 60 mCi/mmol>98
³H Catalytic TritiodehalogenationHalogenated Dapsone20 - 4015 - 25 Ci/mmol>97
¹²⁵I Electrophilic IodinationDapsone60 - 851500 - 2000 Ci/mmol>99

Experimental Protocols

Caution: All work with radioactive materials must be conducted in a licensed facility by trained personnel, following all institutional and national radiation safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of [¹⁴C]this compound

This protocol describes the synthesis of [¹⁴C]this compound via the acylation of 4,4'-diaminodiphenyl sulfone (dapsone) with [¹⁴C]succinic anhydride. The ¹⁴C label is introduced in the succinyl moiety.

Materials:

  • 4,4'-Diaminodiphenyl sulfone (Dapsone)

  • [1,4-¹⁴C]Succinic anhydride (or [2,3-¹⁴C]Succinic anhydride)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a radioactivity detector

  • Liquid scintillation counter (LSC)

Procedure:

  • Reaction Setup: In a shielded vial, dissolve 4,4'-diaminodiphenyl sulfone (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add triethylamine (1.1 eq) to the solution. In a separate vial, dissolve [¹⁴C]succinic anhydride (1.0 eq, with a known specific activity) in a minimal amount of anhydrous DMF.

  • Acylation Reaction: Slowly add the [¹⁴C]succinic anhydride solution to the dapsone solution with stirring at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress of the reaction by radio-thin-layer chromatography (radio-TLC).

  • Quenching and Precipitation: Upon completion, quench the reaction by the slow addition of cold deionized water. Acidify the mixture to pH 2-3 with 1 M HCl to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Purification: Purify the crude [¹⁴C]this compound by RP-HPLC. Use a suitable C18 column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid.[5][6][7][8]

  • Analysis and Quantification: Collect the radioactive peak corresponding to this compound. Determine the radiochemical purity by analytical RP-HPLC with radioactivity detection. Measure the total radioactivity using a liquid scintillation counter to calculate the radiochemical yield and specific activity.

Protocol 2: Synthesis of [³H]this compound

This protocol details the synthesis of [³H]this compound by catalytic tritiodehalogenation of a di-brominated dapsone precursor, followed by acylation with succinic anhydride.

Materials:

  • 3,3'-Dibromo-4,4'-diaminodiphenyl sulfone (precursor)

  • Tritium gas (³H₂)

  • Palladium on carbon (10% Pd/C) catalyst

  • Anhydrous DMF

  • Triethylamine

  • Succinic anhydride

  • Ethyl acetate

  • RP-HPLC system with a radioactivity detector

  • LSC

Procedure:

  • Precursor Synthesis: Synthesize 3,3'-dibromo-4,4'-diaminodiphenyl sulfone by bromination of dapsone.

  • Tritiation Reaction: In a specialized tritium labeling apparatus, dissolve the dibrominated precursor (1.0 eq) in anhydrous DMF. Add the 10% Pd/C catalyst (10% w/w).

  • Introduction of Tritium Gas: Evacuate the reaction vessel and backfill with tritium gas to the desired pressure.

  • Catalytic Exchange: Stir the reaction mixture vigorously at room temperature for 8-12 hours.

  • Removal of Labile Tritium: After the reaction, carefully remove the excess tritium gas. Add a small amount of methanol to the reaction mixture and stir for 1 hour to exchange any labile tritium. Remove the solvent under reduced pressure. Repeat this step twice.

  • Catalyst Removal: Filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.

  • Acylation: Dissolve the crude [³H]dapsone in anhydrous DMF, add triethylamine (1.1 eq) and succinic anhydride (1.2 eq). Stir at room temperature for 4-6 hours.

  • Work-up and Purification: Work up the reaction as described in Protocol 1. Purify the [³H]this compound using RP-HPLC.[5][6][7][8]

  • Analysis: Determine the radiochemical purity, yield, and specific activity as described in Protocol 1.

Protocol 3: Synthesis of [¹²⁵I]this compound

This protocol describes the synthesis of [¹²⁵I]this compound by direct electrophilic radioiodination of dapsone followed by acylation. The iodination is expected to occur ortho to one of the amino groups.

Materials:

  • 4,4'-Diaminodiphenyl sulfone (Dapsone)

  • Sodium [¹²⁵I]iodide (Na¹²⁵I)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.4)

  • Anhydrous DMF

  • Succinic anhydride

  • Triethylamine

  • RP-HPLC system with a gamma detector

  • Gamma counter

Procedure:

  • Radioiodination: In a shielded vial, dissolve dapsone (1.0 eq) in a small volume of DMF. To this, add phosphate buffer.

  • Oxidation and Iodination: Add Na¹²⁵I (carrier-free) to the solution, followed by a freshly prepared solution of Chloramine-T (1.2 eq) in phosphate buffer.[9] Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Quenching: Quench the reaction by adding a solution of sodium metabisulfite (1.5 eq).

  • Extraction: Extract the [¹²⁵I]dapsone into ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Acylation: Evaporate the solvent and redissolve the crude [¹²⁵I]dapsone in anhydrous DMF. Add triethylamine (1.1 eq) and succinic anhydride (1.2 eq). Stir for 4-6 hours at room temperature.

  • Purification: Purify the crude [¹²⁵I]this compound by RP-HPLC using a gamma detector.[5][6][7][8]

  • Analysis: Confirm the identity and radiochemical purity of the final product. Quantify the radioactivity using a gamma counter to determine the radiochemical yield and specific activity.

Visualizations

Signaling Pathway: Inhibition of Folate Synthesis

This compound, like other sulfonamides, is believed to act as a competitive inhibitor of dihydropteroate synthase (DHPS) in the folate biosynthesis pathway of susceptible microorganisms. This pathway is crucial for the synthesis of nucleic acids and some amino acids.

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Forms DHFS Dihydrofolate Synthase DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Required for This compound This compound This compound->DHPS Inhibits (Competitive)

Caption: Inhibition of the folate synthesis pathway by this compound.

Experimental Workflow: In Vivo ADME Tracer Study

The following diagram illustrates a typical workflow for an in vivo absorption, distribution, metabolism, and excretion (ADME) study using radiolabeled this compound in a preclinical model.[9][10][11]

adme_workflow start Start admin Administer Radiolabeled This compound to Animal Model (e.g., oral, IV) start->admin sampling Collect Biological Samples (Blood, Urine, Feces, Tissues) at Timed Intervals admin->sampling blood_process Process Blood Samples (Plasma Separation) sampling->blood_process analysis Quantitative Analysis sampling->analysis qwb Quantitative Whole-Body Autoradiography (QWBA) (Tissue Distribution) sampling->qwb blood_process->analysis lsc Liquid Scintillation Counting (Total Radioactivity) analysis->lsc Quantify lcms LC-MS/MS (Parent Drug & Metabolites) analysis->lcms Identify pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling lsc->pk_pd lcms->pk_pd qwb->pk_pd end End pk_pd->end

Caption: Workflow for a preclinical ADME tracer study.

References

Application Notes and Protocols: Succisulfone as a Reference Standard in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succisulfone, a member of the sulfonamide class of antibiotics, serves as a valuable reference standard in various antibacterial assays. Its well-understood mechanism of action, involving the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, makes it a suitable control for evaluating the efficacy of new antimicrobial agents, particularly those targeting folate biosynthesis.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound as a reference standard in common antibacterial susceptibility tests, including the determination of Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, exert their bacteriostatic effect by acting as structural analogs of para-aminobenzoic acid (PABA).[1][2][3][4] Bacteria synthesize their own folic acid, a crucial cofactor for DNA, RNA, and protein synthesis. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of PABA and dihydropteroate diphosphate into dihydropteroate. Due to its structural similarity to PABA, this compound competitively binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and subsequently tetrahydrofolic acid, the active form of folate.[1][2][3] This disruption of folate metabolism inhibits bacterial growth and replication.[1][5]

Succisulfone_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Catalyzes Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_acid_synthesis Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_acid_synthesis This compound This compound This compound->DHPS Competitively Inhibits

This compound's competitive inhibition of DHPS.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus2921316
Enterococcus faecalis2921232
Escherichia coli2592264
Pseudomonas aeruginosa27853>256
Klebsiella pneumoniae700603128

Table 2: Illustrative Zone of Inhibition Data for this compound (300 µg disk)

Bacterial StrainATCC NumberZone of Inhibition Diameter (mm)Interpretation*
Staphylococcus aureus2592318Susceptible
Escherichia coli2592214Intermediate
Pseudomonas aeruginosa278536Resistant

*Interpretive criteria for zone diameters are specific to the antimicrobial agent and the organism being tested and are established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI). The interpretations provided here are for illustrative purposes only.

Experimental Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and are intended for the use of this compound as a reference standard.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[6][7][8]

Materials:

  • This compound reference standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO), ensuring complete dissolution. Further dilutions will be made in CAMHB.

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer. d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 should serve as a growth control (inoculum without this compound), and well 12 as a sterility control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

MIC_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_this compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.
Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[9][10][11]

Materials:

  • This compound-impregnated disks (e.g., 300 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile cotton swabs

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of MHA Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Rotate the swab against the side of the tube to remove excess fluid. c. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks: a. Aseptically apply the this compound disk to the surface of the inoculated MHA plate. b. Gently press the disk down to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Reading Results: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or caliper. b. Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on established CLSI or other regulatory agency guidelines for sulfonamides.

Kirby_Bauer_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum streak_plate Streak Inoculum on MHA Plate prep_inoculum->streak_plate apply_disk Apply this compound Disk streak_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (S, I, R) measure_zone->interpret end End interpret->end

Workflow for the Kirby-Bauer disk diffusion assay.

Quality Control

For all antibacterial susceptibility testing, it is imperative to include quality control (QC) strains with known MIC or zone diameter ranges for the reference standard being used. For this compound, appropriate QC strains would include Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922. The results for these QC strains must fall within the acceptable ranges defined by CLSI to ensure the validity of the experimental run.

Conclusion

This compound is a reliable and well-characterized reference standard for in vitro antibacterial assays. Its use, in conjunction with standardized protocols such as those provided by CLSI, ensures the accuracy and reproducibility of susceptibility testing. These application notes provide the necessary framework for researchers and scientists to effectively incorporate this compound into their antimicrobial drug discovery and development workflows.

References

Application Notes and Protocols for Long-Term Stability Studies of Succisulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succisulfone, with the chemical name 4-[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-4-oxobutanoic acid[1], is a sulfone-based antibacterial agent. Ensuring its stability throughout its shelf life is a critical aspect of drug development, directly impacting its safety, efficacy, and quality.[2][3] This document provides a comprehensive guide to designing and executing a long-term stability study for this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The protocols outlined herein are intended to establish the re-test period for the drug substance and the shelf-life for its formulated product, along with recommended storage conditions.

Experimental Design

A robust long-term stability study for this compound should be designed to monitor changes in its physical, chemical, biological, and microbiological characteristics over time under various environmental conditions.[1][5]

Batches for a Successful Study

At least three primary batches of this compound drug substance and drug product, manufactured by a process representative of the final commercial process, should be included in the stability study.[3]

Container Closure System

The stability of the drug product should be evaluated in the proposed final packaging. The container closure system should be the same as that intended for marketing.

Storage Conditions

Based on ICH guidelines, the following storage conditions are recommended for a global submission:

Table 1: Recommended Long-Term Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months (extendable)
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Testing Frequency

The frequency of testing should be sufficient to establish the stability profile of this compound.

Table 2: Recommended Testing Frequency

Storage ConditionTesting Time Points (Months)
Long-term0, 3, 6, 9, 12, 18, 24, 36
Intermediate0, 3, 6
Accelerated0, 3, 6

Analytical Methods

A validated stability-indicating analytical method is crucial for the accurate assessment of this compound and its degradation products.[2][6] High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for this purpose.[7][8][9][10]

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies must be performed on the this compound drug substance.[2][3][5][6][7][11] These studies help to identify potential degradation products and demonstrate the specificity of the analytical method.

Table 3: Forced Degradation Conditions

Stress ConditionTypical Conditions
Acid Hydrolysis0.1 M HCl at 60°C for 24 hours
Base Hydrolysis0.1 M NaOH at 60°C for 24 hours
Oxidation3% H₂O₂ at room temperature for 24 hours
Thermal80°C for 48 hours
PhotolyticICH Q1B recommended light exposure (1.2 million lux hours and 200 watt hours/square meter)
Proposed Degradation Pathway of this compound

Based on the functional groups present in this compound (amide, aniline, and sulfone), a potential degradation pathway is proposed below. The primary degradation routes are likely hydrolysis of the amide bond and oxidation of the aniline nitrogen.

G This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Amide cleavage Oxidation Oxidation (e.g., H2O2) This compound->Oxidation N-oxidation Photodegradation Photodegradation (Light) This compound->Photodegradation Radical reactions Thermal Thermal (Heat) This compound->Thermal Decomposition DP1 Degradation Product 1 (4-aminodiphenyl sulfone) Hydrolysis->DP1 DP2 Degradation Product 2 (Succinic acid) Hydrolysis->DP2 DP3 Degradation Product 3 (N-oxide derivative) Oxidation->DP3 DP4 Degradation Product 4 (Polymeric species) Photodegradation->DP4 Thermal->DP4

Caption: Proposed degradation pathway of this compound.

Experimental Workflow

The overall workflow for the long-term stability study of this compound is depicted below.

G cluster_prep Preparation Phase cluster_storage Storage & Sampling cluster_testing Analytical Testing cluster_analysis Data Analysis & Reporting Prep1 Select 3 Primary Batches Prep2 Package in Final Container Prep1->Prep2 Prep3 Develop & Validate Stability-Indicating Method Prep2->Prep3 Storage1 Place Samples in Stability Chambers Prep3->Storage1 Storage2 Withdraw Samples at Pre-defined Timepoints Storage1->Storage2 Test1 Physical Characterization Storage2->Test1 Test2 Chemical Analysis (HPLC) Test1->Test2 Test3 Microbiological Testing Test2->Test3 Analysis1 Compile & Analyze Data Test3->Analysis1 Analysis2 Determine Shelf-life / Re-test Period Analysis1->Analysis2 Analysis3 Prepare Stability Report Analysis2->Analysis3

Caption: Experimental workflow for this compound stability study.

Data Presentation

Quantitative data from the stability study should be summarized in a clear and organized manner.

Table 4: Example Stability Data Summary for this compound Tablets (25°C/60%RH)

Test ParameterSpecificationTime 03 Months6 Months9 Months12 Months
Appearance White, round, biconvex tabletCompliesCompliesCompliesCompliesComplies
Identification (HPLC) Retention time matches standardCompliesCompliesCompliesCompliesComplies
Assay (% of label claim) 95.0 - 105.0%100.2%99.8%99.5%99.1%98.7%
Degradation Product 1 (%) NMT 0.2%< LOQ< LOQ0.05%0.08%0.12%
Degradation Product 3 (%) NMT 0.2%< LOQ< LOQ< LOQ0.03%0.06%
Total Degradation Products (%) NMT 1.0%< LOQ< LOQ0.05%0.11%0.18%
Dissolution (% dissolved in 30 min) NLT 80%95%94%93%92%90%
Water Content (%) NMT 2.0%1.2%1.3%1.3%1.4%1.5%

NMT = Not More Than; NLT = Not Less Than; LOQ = Limit of Quantitation

Detailed Experimental Protocols

Protocol for Stability-Indicating HPLC Method

Objective: To develop a quantitative method for the determination of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a known concentration.

  • Sample Solution: For drug product, crush a representative number of tablets and dissolve the powder in the diluent to achieve a similar concentration as the standard solution. For drug substance, dissolve directly in the diluent.

  • Filter all solutions through a 0.45 µm filter before injection.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Protocol for Dissolution Testing

Objective: To assess the in vitro release of this compound from its solid dosage form.

Apparatus:

  • USP Apparatus 2 (Paddle)

Dissolution Medium:

  • 900 mL of 0.1 N HCl

Procedure:

  • Set the paddle speed to 50 RPM and the temperature to 37°C ± 0.5°C.

  • Place one tablet in each dissolution vessel.

  • Withdraw samples at specified time points (e.g., 10, 15, 30, 45, and 60 minutes).

  • Filter the samples and analyze the concentration of this compound using the validated HPLC method or a validated UV-Vis spectrophotometric method.

Protocol for Physical Characterization

Objective: To monitor changes in the physical properties of the drug substance and drug product.

Tests:

  • Appearance: Visual inspection for changes in color, odor, and physical state.

  • Water Content: Determined by Karl Fischer titration.

  • Hardness and Friability (for tablets): Measured using calibrated instruments according to pharmacopeial methods.

Conclusion

A well-designed long-term stability study is essential for ensuring the quality, safety, and efficacy of this compound throughout its lifecycle. The protocols and guidelines presented in this document provide a robust framework for conducting such a study in compliance with regulatory expectations. The use of a validated stability-indicating analytical method is paramount to the success of the study, allowing for the accurate monitoring of the drug substance and the detection of any potential degradation products.

References

Application of Succisulfone in Studying Folate Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succisulfone, a member of the sulfone class of antibiotics, serves as a valuable tool in the study of folate biosynthesis inhibition. Like other sulfonamides and sulfones, its mechanism of action targets a crucial enzyme in the folate pathway, dihydropteroate synthase (DHPS). This pathway is essential for the de novo synthesis of folates in many microorganisms, which are required for the synthesis of nucleic acids and certain amino acids. Since mammals obtain folates from their diet and lack the DHPS enzyme, drugs targeting this pathway exhibit selective toxicity towards microorganisms. These application notes provide a comprehensive overview of the use of this compound in microbiological and biochemical research, complete with detailed experimental protocols and data presentation.

Mechanism of Action

This compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Due to its structural similarity to PABA, this compound competes with the natural substrate for the active site of the DHPS enzyme. This competitive inhibition blocks the synthesis of dihydropteroate, a precursor to dihydrofolate (DHF) and ultimately tetrahydrofolate (THF). The depletion of the THF pool disrupts the synthesis of essential metabolites, leading to a bacteriostatic effect.

Data Presentation

Table 1: Inhibitory Activity of Sulfonamides against Dihydropteroate Synthase (DHPS)

CompoundOrganism/SourceIC50 (µM)Ki (µM)Citation
SulfanilamideArabidopsis thaliana18.6-[1]
SulfacetamideArabidopsis thaliana9.6-[1]
SulfadiazineArabidopsis thaliana4.2-[1]
DapsonePlasmodium falciparum-0.4 ± 0.1[2]
SulfamethoxazolePlasmodium falciparum-1.1 ± 0.2[2]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Representative Minimum Inhibitory Concentrations (MIC) of Sulfonamides against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Citation
SulfamethoxazoleEscherichia coli1-64[3]
SulfamethoxazoleStaphylococcus aureus2-128[3]
SulfisoxazoleEscherichia coli8-256[3]
SulfisoxazoleStaphylococcus aureus16-512[3]

MIC: Minimum Inhibitory Concentration. The range reflects variations among different isolates.

Mandatory Visualizations

Folate_Synthesis_Pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition by this compound GTP GTP DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP GTP Cyclohydrolase I / HPPK Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase (DHFS) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Metabolites Nucleic Acid & Amino Acid Synthesis THF->Metabolites This compound This compound This compound->Dihydropteroate Competitive Inhibition Experimental_Workflow cluster_growth_inhibition Bacterial Growth Inhibition Assay cluster_enzyme_assay DHPS Enzyme Inhibition Assay Culture Prepare Bacterial Inoculum Incubation Incubate Bacteria with This compound Culture->Incubation Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Incubation Measurement Measure Bacterial Growth (e.g., OD600) Incubation->Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Measurement->MIC_Determination Enzyme_Prep Prepare DHPS Enzyme Extract Reaction Initiate and Incubate Enzymatic Reaction Enzyme_Prep->Reaction Assay_Mix Prepare Assay Mixture (DHPPP, PABA, Buffer) Assay_Mix->Reaction Inhibitor_Add Add this compound at Varying Concentrations Inhibitor_Add->Reaction Detection Detect Product Formation or Substrate Consumption Reaction->Detection IC50_Calculation Calculate IC50 Value Detection->IC50_Calculation

References

Troubleshooting & Optimization

Succisulfone Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Succisulfone dosage to minimize adverse effects. Given the limited publicly available data specific to this compound, this guide leverages established principles and data from the broader sulfonamide class of antibiotics, particularly sulfamethoxazole, as a proxy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, as a sulfonamide antibiotic, is presumed to act as a competitive inhibitor of dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial synthesis of folic acid. By blocking this pathway, this compound inhibits bacterial growth and replication. Mammalian cells are unaffected as they obtain folic acid from their diet.

Q2: What are the most common adverse effects associated with this compound and other sulfonamides?

A2: The most frequently reported adverse effects for sulfonamides include hypersensitivity reactions and renal toxicity. Hypersensitivity can manifest as skin rashes, and in severe cases, Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN).[1] Renal toxicity can occur due to the crystallization of the drug or its metabolites in the renal tubules, leading to obstruction and potential kidney damage.[2]

Q3: How can I begin to determine the optimal dosage of this compound in my experimental model?

A3: Dosage optimization should start with in vitro cytotoxicity assays to establish a therapeutic window. These assays help determine the concentration range that is effective against the target bacteria while minimizing toxicity to host cells. Subsequently, in vivo studies in animal models are necessary to evaluate pharmacokinetics, efficacy, and safety at different dosages.

Troubleshooting Guides

In Vitro Cytotoxicity Assays

Problem: High variability in cytotoxicity assay results.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and avoid seeding wells on the perimeter of the plate, which are prone to evaporation.

  • Possible Cause 2: Interference of this compound with assay reagents.

    • Solution: Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents (e.g., MTT reduction by the compound itself).

  • Possible Cause 3: Contamination.

    • Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experimental process.

Problem: No significant cytotoxicity observed even at high concentrations.

  • Possible Cause 1: Low cell sensitivity.

    • Solution: Consider using a different cell line that is known to be more sensitive to sulfonamides. Also, extend the incubation time with this compound.

  • Possible Cause 2: this compound precipitation.

    • Solution: Check the solubility of this compound in your culture medium. If precipitation is observed at higher concentrations, consider using a different solvent or a lower concentration range.

In Vivo Studies

Problem: Unexpected animal mortality at a dosage predicted to be safe from in vitro studies.

  • Possible Cause 1: Poor in vitro-in vivo correlation.

    • Solution: In vitro models do not fully replicate the complex physiological environment of a living organism. It is crucial to start in vivo studies with a dose significantly lower than the in vitro IC50 and perform a dose-escalation study to determine the maximum tolerated dose (MTD).

  • Possible Cause 2: Vehicle toxicity.

    • Solution: Administer the vehicle alone to a control group of animals to rule out any toxicity associated with the delivery vehicle.

Problem: Signs of renal toxicity (e.g., crystalluria) in animal models.

  • Possible Cause 1: Drug precipitation in renal tubules.

    • Solution: Ensure adequate hydration of the animals. Co-administration of a urinary alkalinizer can increase the solubility of sulfonamide metabolites and reduce the risk of crystallization. Monitor urine output and perform urinalysis to detect early signs of crystal formation.

Data Presentation

Table 1: Representative Cytotoxicity of Sulfamethoxazole (as a proxy for this compound) in different cell lines.

Cell LineAssayIC50 (µM)
Human Liver MicrosomesCYP2C9 Inhibition544
Recombinant CYP2C9CYP2C9 Inhibition456

Data adapted from a study on Sulfamethoxazole. The IC50 values represent the concentration at which 50% of the enzymatic activity is inhibited.

Table 2: Frequency of Common Adverse Effects Associated with High-Dose Trimethoprim-Sulfamethoxazole Therapy.

Adverse EffectFrequency (Intravenous)Frequency (Oral)
Any Adverse Event100%70%
Hyponatremia92%32%
HyperkalemiaNot specifiedNot specified
Elevated CreatinineNot specifiedNot specified

This data is from a retrospective cohort study on high-dose trimethoprim-sulfamethoxazole and illustrates the potential for a high incidence of adverse events, which may be relevant to consider for this compound.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Materials:

    • 96-well plates

    • This compound stock solution

    • Cell culture medium

    • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Procedure:

    • Seed cells and treat with this compound as described in the MTT assay protocol.

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_assays Cytotoxicity Assays cluster_in_vivo In Vivo Studies start Start: Prepare this compound Stock seeding Cell Seeding (96-well plate) start->seeding treatment Treat with this compound (Dose-Response) seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh analysis Data Analysis (IC50) mtt->analysis ldh->analysis mtd Determine MTD in Animal Model analysis->mtd Inform In Vivo Starting Dose efficacy Efficacy Studies (Infection Model) mtd->efficacy toxicity Toxicity Monitoring (Renal, etc.) efficacy->toxicity optimization Dosage Optimization toxicity->optimization

Experimental workflow for this compound dosage optimization.

hypersensitivity_pathway This compound This compound metabolism Metabolism (CYP450) This compound->metabolism reactive_metabolite Reactive Metabolite (e.g., Nitroso derivative) metabolism->reactive_metabolite protein_binding Haptenation: Covalent binding to cellular proteins reactive_metabolite->protein_binding apc Antigen Presenting Cell (APC) uptake and processing protein_binding->apc t_cell T-Cell Activation apc->t_cell cytokine_release Cytokine Release (e.g., IFN-γ, TNF-α) t_cell->cytokine_release inflammation Inflammatory Response & Hypersensitivity Reaction cytokine_release->inflammation renal_toxicity_pathway This compound High-dose this compound filtration Glomerular Filtration This compound->filtration concentration Concentration in Renal Tubules filtration->concentration precipitation Precipitation of drug/metabolites (low urine pH) concentration->precipitation crystal_formation Crystal Formation precipitation->crystal_formation obstruction Tubular Obstruction crystal_formation->obstruction inflammation Inflammation & Cellular Damage obstruction->inflammation aki Acute Kidney Injury (AKI) inflammation->aki

References

Troubleshooting inconsistent results in Succisulfone bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Succisulfone (Sulforaphane) bioassays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay results are inconsistent. What are the common causes?

Inconsistent results in cell viability assays, such as MTT or WST-1, when using Sulforaphane can stem from several factors:

  • Compound Stability and Preparation: Sulforaphane is unstable in solution over long periods.[1] It is crucial to prepare fresh solutions for each experiment. The solvent used to dissolve Sulforaphane, typically DMSO, can also be toxic to cells at higher concentrations.[2] It is recommended to keep the final DMSO concentration in the culture medium below 0.1%.[2]

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the results. Inconsistent cell numbers across wells can lead to high variability. It is important to ensure a homogenous cell suspension and accurate cell counting before seeding.

  • Incubation Time: The duration of Sulforaphane treatment can influence the observed effect. Shorter incubation times may not be sufficient to induce a measurable response, while longer times might lead to secondary effects.

  • Assay-Specific Artifacts: In MTT assays, incomplete solubilization of formazan crystals can lead to inaccurate absorbance readings. Additionally, some compounds can interfere with the MTT reduction process itself.

Q2: Why am I observing cell viability greater than 100% in some of my treatment groups?

Observing cell viability greater than 100% of the control is a common artifact in MTT and related assays.[3] This does not necessarily indicate an increase in cell proliferation. Potential causes include:

  • Increased Metabolic Activity: Sulforaphane can induce changes in cellular metabolism.[4] An increase in mitochondrial reductase activity, the enzyme responsible for MTT reduction, can lead to higher absorbance values without a corresponding increase in cell number.[3]

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions of Sulforaphane, can lead to some wells receiving a lower, non-toxic, or even stimulatory concentration.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the media and affect cell growth, leading to an "edge effect". It is advisable to exclude the outer wells from analysis.[2]

Q3: How can I confirm that Sulforaphane is activating the Nrf2 pathway in my cells?

Activation of the Nrf2 pathway is a key mechanism of Sulforaphane action.[5] To confirm Nrf2 activation, you can perform the following assays:

  • Nrf2 Reporter Assay: This involves transfecting cells with a reporter plasmid containing an Antioxidant Response Element (ARE) sequence linked to a reporter gene (e.g., luciferase).[6] Increased reporter gene expression upon Sulforaphane treatment indicates Nrf2 activation.

  • Nrf2 DNA-Binding Assay: This assay measures the binding of nuclear Nrf2 to the ARE promoter sequence using methods like an ELISA-based TransAm Nrf2 kit.[7]

  • Western Blot Analysis: You can measure the protein levels of Nrf2 in nuclear extracts and the expression of Nrf2 target genes, such as NQO1 and HO-1, in whole-cell lysates.[8]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Inconsistent cell seedingEnsure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and verify its calibration.
Pipetting errors during treatmentUse calibrated pipettes and fresh tips for each dilution. Prepare a master mix of the treatment solution to add to replicate wells.
Edge effects in the microplateAvoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete formazan solubilization (MTT assay)After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes to ensure all formazan crystals are dissolved.
Issue 2: No Dose-Dependent Effect Observed
Potential Cause Troubleshooting Step
Incorrect concentration rangePerform a pilot experiment with a broad range of Sulforaphane concentrations to determine the optimal range for your cell type. IC50 values for Sulforaphane can vary between cell lines.[9][10]
Compound degradationPrepare fresh Sulforaphane solutions for each experiment from a frozen stock. Protect the solutions from light.
Insufficient incubation timeOptimize the treatment duration. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal endpoint.
Cell line resistanceSome cell lines may be less sensitive to Sulforaphane. Confirm the expression of key target proteins in your cell line.
Issue 3: Discrepancy Between Different Bioassays
Potential Cause Troubleshooting Step
Different biological endpointsA cell viability assay (MTT) measures metabolic activity, while an apoptosis assay (e.g., Annexin V) measures a specific cell death pathway. Results may not directly correlate. Use multiple assays to get a comprehensive understanding of the cellular response.
Assay interferenceSulforaphane may directly interfere with the chemistry of a particular assay. For example, it could have an effect on luciferase activity in a reporter assay. Include appropriate controls to test for such interference.
Different treatment conditionsEnsure that all experimental parameters (cell density, treatment duration, compound preparation) are consistent across different assays.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.[13]

  • Compound Preparation: Prepare a stock solution of Sulforaphane in DMSO. On the day of the experiment, prepare serial dilutions in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[10]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Sulforaphane. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Protocol 2: Nrf2/ARE Luciferase Reporter Assay

This protocol is based on a method for assessing Nrf2 activation.[6]

  • Transfection: Co-transfect cells (e.g., HepG2) in a 96-well plate with an ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.

  • Recovery: Allow the cells to recover for 24 hours after transfection.

  • Treatment: Treat the cells with Sulforaphane at the desired concentrations for a specified period (e.g., 24 hours). Include a positive control (e.g., another known Nrf2 activator) and a vehicle control.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle control.

Quantitative Data Summary

Table 1: Effect of Sulforaphane on the Viability of Different Breast Cancer Cell Lines after 24h Treatment (MTT Assay)

Cell LineIC50 (µM)
MCF-719
MDA-MB-23122
SK-BR-325
MDA-MB-46823

Data adapted from a study by Rzepecka et al.[9]

Table 2: Sulforaphane Metabolite Levels in Plasma After Oral Administration

MetaboliteConcentration (µM)
Sulforaphane (SFN)Not Detected
SFN-NAC1.5 ± 0.8
SFN-Cys0.3 ± 0.2
SFN-GSH0.1 ± 0.1
SFN-CG0.1 ± 0.1
Total ITCs 2.0 ± 1.0

Data represents mean ± SD from a human clinical trial.[14]

Visualizations

Sulforaphane_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFN Sulforaphane Keap1_Nrf2 Keap1-Nrf2 Complex SFN->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Keap1_ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binds Target_Genes Target Genes (e.g., NQO1, HO-1) ARE->Target_Genes Activates Transcription

Caption: Sulforaphane-mediated Nrf2 signaling pathway.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_treatment Prepare Sulforaphane Dilutions overnight_incubation->prepare_treatment treat_cells Treat Cells overnight_incubation->treat_cells prepare_treatment->treat_cells treatment_incubation Incubate for 24-72 hours treat_cells->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation solubilize Add Solubilizing Agent (e.g., DMSO) mtt_incubation->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an MTT cell viability bioassay.

Troubleshooting_Logic decision decision issue issue solution solution start Inconsistent Results high_variability High variability between replicates? start->high_variability no_effect No dose-dependent effect? high_variability->no_effect No solution_variability Check cell seeding Check pipetting Avoid edge effects high_variability->solution_variability Yes assay_discrepancy Discrepancy between different assays? no_effect->assay_discrepancy No solution_no_effect Optimize concentration Use fresh compound Optimize incubation time no_effect->solution_no_effect Yes solution_discrepancy Consider different endpoints Check for assay interference Standardize protocols assay_discrepancy->solution_discrepancy Yes

Caption: A logical flowchart for troubleshooting common bioassay issues.

References

Improving the yield and purity of Succisulfone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Succisulfone Synthesis

Welcome to the Technical Support Center for this compound Synthesis.

This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound (4-amino-4'-(succinimidomethyl)diphenyl sulfone). Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A prevalent strategy involves a multi-step synthesis that mirrors the production of structurally similar diaryl sulfones, such as Dapsone.[1][2] The likely pathway begins with the formation of a diaryl sulfide, followed by oxidation to the sulfone, and subsequent functional group manipulations to introduce the succinimide moiety. Protecting groups may be necessary for the amino group during the oxidation step to prevent side reactions.[1][3]

Q2: What are the most critical steps impacting final yield and purity?

A2: The two most critical stages are the oxidation of the diaryl sulfide to the diaryl sulfone and the final purification. Incomplete oxidation can lead to sulfoxide impurities that are difficult to separate, while over-oxidation can cause degradation.[4][5] The purification step is crucial for removing unreacted starting materials, catalysts, and side-products, which can be challenging due to the similar polarities of the desired product and its impurities.[6]

Q3: What are the typical impurities found in this compound synthesis?

A3: Common impurities include the unreacted diaryl sulfide starting material, the intermediate sulfoxide from incomplete oxidation, and byproducts from side reactions.[4][7] Depending on the specific route, impurities can also arise from incomplete deprotection or side reactions during the formation of the succinimide ring, such as ring-opening via hydrolysis, especially under basic conditions.[8][9]

Q4: How can I monitor the progress of the key reaction steps?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of products in each step. High-Performance Liquid Chromatography (HPLC) can provide more quantitative insights into the reaction progress and the purity of the product at different stages.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Step 1: Diaryl Sulfide Formation (Condensation)
  • Problem: Low or no yield of the diaryl sulfide intermediate.

    • Possible Cause: Inefficient reaction conditions for the nucleophilic aromatic substitution.

    • Solution:

      • Ensure anhydrous conditions if using sensitive reagents.

      • Optimize the base and solvent system. Common bases include potassium carbonate or sodium hydroxide.

      • Consider using a phase-transfer catalyst to improve the reaction rate between two immiscible reactants.[10][11]

      • Increase the reaction temperature, but monitor for potential decomposition.

Step 2: Oxidation of Diaryl Sulfide to Diaryl Sulfone
  • Problem: The final product is contaminated with the starting diaryl sulfide and/or the intermediate sulfoxide.

    • Possible Cause: Incomplete oxidation due to insufficient oxidant, low temperature, or short reaction time.

    • Solution:

      • Increase the molar equivalents of the oxidizing agent (e.g., H₂O₂). A common approach is to use 1.0 to 1.3 equivalents.[2][12]

      • Extend the reaction time and monitor progress by TLC or HPLC.

      • Increase the reaction temperature. For H₂O₂ with a Na₂WO₄ catalyst, temperatures between 50°C and 85°C are often effective.[10][11]

      • Consider a more potent oxidizing system. Refer to the data tables below for a comparison of different agents.[13][14]

  • Problem: Low yield of the desired sulfone with evidence of product degradation.

    • Possible Cause: The reaction conditions are too harsh, leading to over-oxidation or decomposition of the aromatic rings, especially if sensitive functional groups are present.

    • Solution:

      • Reduce the reaction temperature.

      • Slowly add the oxidizing agent to control the reaction exotherm.

      • Choose a milder oxidizing agent. For example, urea-hydrogen peroxide with phthalic anhydride can be a gentle and effective system.[13]

      • If the amino group is present during oxidation, ensure it is properly protected (e.g., as an acetyl amide) to prevent oxidation.[1][3]

Step 3: Succinimide Ring Formation
  • Problem: Low yield during the formation of the succinimide ring.

    • Possible Cause: Inefficient cyclization or dehydration.

    • Solution:

      • Use a dehydrating agent like acetyl chloride or employ azeotropic distillation to remove water and drive the reaction to completion.[15]

      • Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for imide formation.[15]

      • Consider using a Lewis acid catalyst to facilitate the reaction between the amine and anhydride precursor.[16]

  • Problem: Presence of a ring-opened succinimide impurity.

    • Possible Cause: The succinimide ring is susceptible to hydrolysis, particularly under basic (high pH) conditions.[8]

    • Solution:

      • Maintain a neutral or slightly acidic pH during workup and purification.

      • Avoid prolonged exposure to basic conditions, especially at elevated temperatures.

Step 4: Purification
  • Problem: Difficulty separating the final sulfone product from the sulfoxide impurity.

    • Possible Cause: The sulfone and sulfoxide have very similar polarities, making chromatographic separation challenging.

    • Solution:

      • Optimize the oxidation step to ensure complete conversion to the sulfone, minimizing the presence of the sulfoxide impurity.

      • Recrystallization is often an effective method for purifying solid sulfones. Experiment with different solvent systems.[6]

      • If column chromatography is necessary, use a high-efficiency silica gel and test various solvent gradients to maximize separation.

  • Problem: The product degrades on a silica gel column.

    • Possible Cause: The product is sensitive to the acidic nature of standard silica gel.

    • Solution:

      • Neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before use.

      • Consider using an alternative stationary phase, such as neutral or basic alumina, or reverse-phase (C18) chromatography.[6]

Data Presentation

Table 1: Comparison of Oxidizing Agents for Diaryl Sulfide to Sulfone Conversion
Oxidizing Agent/SystemTypical ConditionsYieldAdvantagesDisadvantagesCitations
H₂O₂ / Na₂WO₄ Acidic conditions, 50-85°CGood to ExcellentCost-effective, relatively safe.May require a catalyst and careful temperature control.[1][2][10]
KMnO₄ Phase-transfer conditionsGoodStrong oxidant, readily available.Can be harsh, may require protection of sensitive groups, produces MnO₂ waste.[1][14]
Potassium Dichromate Sulfuric acidGoodStrong oxidant.Highly toxic and carcinogenic, significant hazardous waste.[3]
Urea-H₂O₂ / Phthalic Anhydride Ethyl acetate, room temp.Up to 99%Metal-free, environmentally benign, mild conditions, high purity.May be slower than metal-catalyzed oxidations.[13]
m-CPBA DichloromethaneGoodEffective for many substrates.Can be explosive, may require careful handling.[17]

Experimental Protocols

Protocol: Oxidation of 4-Amino-4'-nitrodiphenyl Sulfide to the Corresponding Sulfone

This protocol is a representative example based on common literature procedures for analogous compounds. It is recommended to first perform this on a small scale to optimize conditions for your specific substrate.

Materials:

  • 4-Amino-4'-nitrodiphenyl sulfide (1 equivalent)

  • Glacial Acetic Acid

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.01-0.03 equivalents)

  • 35% Hydrogen Peroxide (H₂O₂) (1.05-1.3 equivalents)

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 4-amino-4'-nitrodiphenyl sulfide in glacial acetic acid. Note: If the amino group is sensitive, it should be protected prior to this step.

  • Add sodium tungstate dihydrate to the solution and stir until it dissolves.

  • Heat the mixture to 50-60°C.

  • Slowly add the 35% hydrogen peroxide solution dropwise over 1-2 hours, maintaining the internal temperature below 85°C. The reaction is exothermic.

  • After the addition is complete, continue stirring the mixture at 60-70°C for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting sulfide spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.

  • Further purify the crude product by recrystallization from a suitable solvent system, such as methanol/water or isopropanol/water, to yield the pure 4-amino-4'-nitrodiphenyl sulfone.[2]

Visualizations

Workflow and Troubleshooting Diagrams

Succisulfone_Synthesis_Workflow Start Starting Materials (e.g., 4-Aminothiophenol derivative) Condensation Step 1: Condensation (Diaryl Sulfide Formation) Start->Condensation Sulfide Diaryl Sulfide Intermediate Condensation->Sulfide Oxidation Step 2: Oxidation Sulfide->Oxidation Sulfone Diaryl Sulfone Intermediate Oxidation->Sulfone FGM Step 3: Functional Group Manipulation (Succinimide Formation) Sulfone->FGM Crude Crude this compound FGM->Crude Purification Step 4: Purification (Recrystallization / Chromatography) Crude->Purification Final Pure this compound Purification->Final

Caption: General synthetic workflow for this compound.

Oxidation_Troubleshooting Start Low Yield or Purity in Oxidation Step? CheckTLC Check TLC/HPLC for Sulfide or Sulfoxide Start->CheckTLC IncompleteOx Incomplete Oxidation Detected CheckTLC->IncompleteOx Yes Degradation Degradation Products Detected CheckTLC->Degradation No Solution1 Increase Oxidant Amount Extend Reaction Time Increase Temperature IncompleteOx->Solution1 Solution2 Decrease Temperature Add Oxidant Slowly Use Milder Oxidant Protect Amino Group Degradation->Solution2 Good Problem Resolved Solution1->Good Solution2->Good

Caption: Troubleshooting logic for the oxidation step.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Succisulfone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Succisulfone. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding batch-to-batch variability of commercial this compound. Our goal is to provide you with the necessary information to troubleshoot experiments and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, with the chemical name 4-amino-N-(4-sulfanilylphenyl)succinamic acid, is a sulfonamide compound. Key properties are summarized in the table below.

PropertyValue
CAS Number 5934-14-5
Molecular Formula C₁₆H₁₆N₂O₅S
Molecular Weight 348.37 g/mol
Melting Point Approximately 157 °C
Appearance Crystalline solid

Q2: What are the potential sources of batch-to-batch variability in commercial this compound?

Batch-to-batch variability of this compound can arise from several factors during manufacturing and storage. These can significantly impact the compound's physical and chemical properties, potentially affecting experimental outcomes.

  • Synthesis Impurities: The manufacturing process of this compound can introduce variability. Potential impurities may include:

    • Unreacted Starting Materials: Residual amounts of reactants used in the synthesis.

    • By-products: Unwanted molecules formed during the chemical reactions.

    • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.

  • Degradation Products: this compound, like other sulfonamides, can degrade over time due to environmental factors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] This can lead to the presence of various degradation products in different batches.

  • Physical Properties:

    • Polymorphism: The existence of different crystalline forms (polymorphs) can affect solubility, dissolution rate, and bioavailability.

    • Particle Size Distribution: Variations in particle size can influence the dissolution rate and uniformity of the compound in experimental setups.

    • Amorphous Content: The presence of non-crystalline (amorphous) material can alter the stability and solubility of the compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound that may be related to batch-to-batch variability.

Issue 1: Inconsistent or unexpected experimental results between different batches of this compound.

This is a primary indicator of batch-to-batch variability. The following workflow can help you troubleshoot the issue.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Analytical Characterization cluster_3 Protocol Review cluster_4 Resolution A Inconsistent Experimental Results B Characterize this compound Batches A->B Analyze the material C Review Experimental Protocol A->C Review the process D Purity Analysis (HPLC) B->D E Identity Confirmation (NMR, MS) B->E F Physical Characterization (e.g., Particle Size, Polymorphism) B->F G Check Solvent/Reagent Quality C->G H Verify Equipment Calibration C->H I Ensure Consistent Handling Procedures C->I J Contact Supplier for Certificate of Analysis D->J E->J F->J L Modify Protocol to Accommodate Variability G->L H->L I->L K Purify Existing Stock J->K M Source New Batch from a Different Supplier J->M

Figure 1: Troubleshooting workflow for inconsistent results.

Issue 2: Poor solubility or dissolution of this compound.

If you observe that a new batch of this compound is less soluble than previous batches, consider the following:

  • Potential Cause: Differences in particle size, crystalline structure (polymorphism), or the presence of insoluble impurities.

  • Troubleshooting Steps:

    • Microscopic Examination: Visually inspect the crystals under a microscope to look for obvious differences in particle size or shape between batches.

    • Solubility Test: Perform a simple solubility test by attempting to dissolve a small, weighed amount of each batch in a fixed volume of solvent and observe any differences.

    • Sonication/Heating: Mild sonication or gentle heating (if the compound is thermally stable) can sometimes help dissolve less soluble batches. However, be cautious as this may affect the compound's integrity.

    • Analytical Characterization: If the issue persists, consider analytical techniques like Particle Size Analysis or X-ray Powder Diffraction (XRPD) to investigate physical properties.

Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

The presence of extra peaks can indicate impurities or degradation products.

  • Potential Cause:

    • Synthesis-related impurities: By-products or unreacted starting materials from the manufacturing process.[20][21]

    • Degradation products: this compound may have degraded due to improper storage (exposure to light, heat, or moisture).

  • Troubleshooting Steps:

    • Review Certificate of Analysis (CoA): Check the CoA provided by the supplier for information on known impurities and their expected levels.

    • Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies on a known good batch of this compound. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradation products can then be compared to the unknown peaks in the problematic batch.

    • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to obtain mass information about the unknown peaks, which can help in their identification.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound. It may require optimization for your specific instrumentation and batch characteristics.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or phosphate buffer, pH-adjusted) may be effective.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
Injection Volume 10 µL
Column Temperature 30 °C

Methodology:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound batch to be tested in the same solvent as the standard to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram. The calibration curve can be used for quantification.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

Stress ConditionProcedure
Acid Hydrolysis Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.
Base Hydrolysis Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time.
Oxidative Degradation Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
Thermal Degradation Expose the solid this compound powder to a temperature of 80°C for a specified time.
Photodegradation Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.

Methodology:

  • Prepare a solution of this compound for each stress condition.

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC or LC-MS to identify and quantify the degradation products.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways of Sulfonamides

The following diagram illustrates the general degradation pathways that sulfonamide drugs like this compound may undergo. Understanding these pathways can help in identifying potential degradation products.

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Thermal_Degradation Thermal Degradation This compound->Thermal_Degradation DP1 Cleavage of Amide Bond Hydrolysis->DP1 DP2 Modification of Sulfonamide Group Oxidation->DP2 DP3 Ring Opening/ Rearrangement Photodegradation->DP3 DP4 Polymerization/ Condensation Thermal_Degradation->DP4

Figure 2: General degradation pathways for sulfonamides.

Logical Workflow for Investigating Batch Variability

The following diagram outlines a logical approach to systematically investigate the root cause of batch-to-batch variability.

Investigation_Workflow A Observe Inconsistent Results B Obtain CoAs for All Batches A->B C Perform Head-to-Head Analytical Comparison B->C D Purity (HPLC) C->D E Identity (NMR, MS) C->E F Physical Properties (Solubility, Appearance) C->F G Significant Differences Identified? D->G E->G F->G H Contact Supplier with Data G->H Yes J No Significant Differences G->J No I Review Internal Handling and Experimental Procedures J->I

Figure 3: Logical workflow for investigating batch variability.

We hope this technical support guide is a valuable resource in your research. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Refinement of Analytical Methods for Detecting Succisulfone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Succisulfone and its metabolites. Given the limited specific literature on this compound metabolism, this guide draws upon established principles of sulfonamide analysis and predicted metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolites of this compound?

Based on the chemical structure of this compound (4-[[4-[(4-aminophenyl)sulfonyl]phenyl]amino]-4-oxobutanoic acid) and the known metabolism of other sulfonamides, the primary metabolites are expected to be the N-acetylated product at the free amine group and hydroxylated derivatives of the parent compound and its acetylated form. These biotransformations increase the water solubility of the compound, facilitating its excretion.

Q2: What is the most suitable analytical technique for quantifying this compound and its metabolites in biological samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites.[1][2][3][4] This technique offers high specificity through the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM), minimizing interference from complex biological matrices.

Q3: What are the critical steps in sample preparation for analyzing this compound metabolites?

Effective sample preparation is crucial for accurate analysis and involves several key stages:

  • Protein Precipitation: To remove the bulk of proteins from plasma or serum samples.

  • Solid-Phase Extraction (SPE): For cleanup and concentration of the analytes of interest. A mixed-mode cation exchange or a reversed-phase sorbent is often suitable for sulfonamides.

  • Evaporation and Reconstitution: To concentrate the sample and dissolve it in a solvent compatible with the LC mobile phase.

Q4: How can I ensure the stability of this compound and its metabolites during sample storage and preparation?

To maintain the integrity of the analytes, samples should be stored at -80°C. During sample preparation, it is advisable to keep samples on ice and minimize the time between extraction and analysis. The use of antioxidants in the collection tubes may be considered if oxidative degradation is suspected.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions between the analyte and the stationary phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For sulfonamides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. 3. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase or use a column with a different stationary phase chemistry.
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte loss during the evaporation step. 3. Suboptimal SPE elution solvent.1. Optimize the protein precipitation solvent and volume. 2. Ensure a gentle stream of nitrogen is used for evaporation and avoid complete dryness. 3. Test different elution solvents with varying polarities and pH to ensure complete elution from the SPE cartridge.
High Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of endogenous matrix components (e.g., phospholipids). 2. Insufficient sample cleanup.1. Optimize the chromatographic gradient to separate the analytes from the matrix interferences. 2. Incorporate a more rigorous sample cleanup method, such as a phospholipid removal plate or a more selective SPE sorbent.
Inconsistent Results/Poor Reproducibility 1. Variability in manual sample preparation steps. 2. Inconsistent injection volumes. 3. Fluctuations in LC pump performance.1. Use an automated liquid handler for sample preparation to improve consistency. 2. Ensure the autosampler is properly calibrated and maintained. 3. Regularly purge and prime the LC pumps to ensure stable flow rates.
No or Low Signal for Metabolites 1. Metabolite concentration is below the limit of detection (LOD). 2. Incorrect MS/MS transitions are being monitored. 3. Metabolite instability.1. Increase the sample volume or use a more sensitive mass spectrometer. 2. Optimize the MS/MS parameters by infusing a synthesized standard of the metabolite, if available. If not, predict potential fragmentation patterns and scan for those. 3. Investigate potential degradation pathways and adjust sample handling and storage conditions accordingly.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific biological matrix being analyzed.

  • Sample Pre-treatment:

    • Thaw frozen plasma or urine samples on ice.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulates.

    • To 500 µL of the supernatant, add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL).

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for your specific instrument and analytes.

Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters (Triple Quadrupole):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Predicted MS/MS Transitions for this compound and its N-acetyl Metabolite:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound349.1156.1 (sulfanilamide fragment)20
108.1 (aminophenyl fragment)35
N-acetyl-Succisulfone391.1198.1 (acetylated sulfanilamide fragment)20
156.1 (sulfanilamide fragment)25

Note: These are predicted values and must be confirmed experimentally.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Pretreatment Pre-treatment (Acidification) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound metabolites.

Succisulfone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated this compound This compound->Hydroxylated_Metabolite Hydroxylation (CYP450) N_acetyl_Metabolite N-acetyl this compound This compound->N_acetyl_Metabolite N-acetylation (NAT) Hydroxylated_N_acetyl Hydroxylated N-acetyl this compound Hydroxylated_Metabolite->Hydroxylated_N_acetyl N-acetylation (NAT) N_acetyl_Metabolite->Hydroxylated_N_acetyl Hydroxylation (CYP450)

Caption: Predicted metabolic pathway of this compound.

References

Overcoming challenges in Succisulfone formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formulation of Succisulfone for in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and administration of this compound.

Problem Potential Cause Troubleshooting Steps
This compound does not dissolve in the chosen vehicle. Low Aqueous Solubility: this compound, like many sulfone drugs, is expected to have low water solubility.1. Increase Organic Co-solvent: Gradually increase the percentage of organic co-solvents like DMSO, ethanol, or PEG 400. Be mindful of the final concentration to avoid vehicle toxicity in your animal model (typically <10% DMSO for parenteral routes). 2. pH Adjustment: Since this compound contains a carboxylic acid and an aromatic amine, its solubility is likely pH-dependent. For parenteral administration, aim for a pH close to physiological (7.4) if possible, but explore a pH range during formulation development to find the point of maximum solubility. Buffers such as phosphate-buffered saline (PBS) can be used. 3. Use of Solubilizing Excipients: Consider the use of surfactants (e.g., Polysorbate 80, Cremophor EL) or cyclodextrins (e.g., HP-β-CD) to enhance solubility. 4. Particle Size Reduction: If you are preparing a suspension, ensure the particle size of the this compound powder is minimized through techniques like micronization to improve the dissolution rate.
The formulation is cloudy or contains precipitates after preparation. Precipitation upon Dilution: The drug may be soluble in a high concentration of an organic solvent but precipitates when diluted with an aqueous buffer.1. Slower Addition and Mixing: Add the aqueous phase to the organic drug concentrate slowly while vortexing or stirring vigorously. 2. Maintain Temperature: Gently warming the solution (if the compound is stable at higher temperatures) can sometimes help maintain solubility. Ensure the solution remains clear upon cooling to room temperature before administration. 3. Formulate as a Suspension: If a clear solution cannot be achieved at the desired concentration, formulating a uniform and stable suspension is a viable alternative. This requires the use of suspending agents (e.g., carboxymethyl cellulose) and wetting agents.
The formulation appears to degrade over time (color change, precipitation). Chemical Instability: this compound may be susceptible to hydrolysis, oxidation, or photodegradation. The succinamic acid moiety can be prone to hydrolysis, especially at non-neutral pH.1. pH Control: Prepare formulations in buffers to maintain a stable pH. Conduct a pH stability profile to identify the pH at which the drug is most stable. 2. Protect from Light: Store the formulation in amber vials or protected from light to prevent photodegradation. 3. Use of Antioxidants: If oxidation is suspected, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation. 4. Fresh Preparation: Prepare the formulation immediately before use to minimize degradation.
Inconsistent results are observed in in vivo studies. Poor Bioavailability/Variable Absorption: This can be due to poor solubility, precipitation of the drug at the injection site, or rapid degradation.1. Re-evaluate Formulation Strategy: Consider more advanced formulation approaches like lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) for oral administration or nanosuspensions for parenteral routes to improve bioavailability. 2. Ensure Dose Uniformity: For suspensions, ensure the formulation is homogenous before each administration to deliver a consistent dose. 3. Vehicle Effects: The chosen vehicle may be interacting with the drug or causing an adverse physiological response. Evaluate the tolerability of the vehicle alone in a control group.
The vehicle causes adverse effects in the animal model. Vehicle Toxicity: High concentrations of organic solvents like DMSO or certain surfactants can be toxic.1. Reduce Co-solvent Concentration: Aim for the lowest possible concentration of the organic co-solvent that maintains drug solubility. 2. Select a More Biocompatible Vehicle: Explore alternative, less toxic vehicles. For example, aqueous solutions of cyclodextrins can be a good alternative to co-solvent systems. 3. Consult Toxicity Literature: Review literature for the maximum tolerated dose of your chosen vehicle and excipients in your specific animal model and for your intended route of administration.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for formulation development?

A1: While specific experimental data for this compound is limited in publicly available literature, based on its chemical structure (a sulfonamide with a succinamic acid moiety), the following properties are critical:

  • Solubility: Expected to be low in water. Its solubility will likely be dependent on pH due to the carboxylic acid and aromatic amine groups.

  • pKa: The carboxylic acid will have an acidic pKa, and the aromatic amine will have a basic pKa. These values are crucial for predicting how solubility will change with pH.

  • Stability: The succinamic acid and sulfonamide groups may be susceptible to hydrolysis under acidic or basic conditions.

Q2: Which solvents are recommended for initial solubility screening of this compound?

A2: A good starting point for solubility screening would include a range of solvents with varying polarities. It is advisable to determine the solubility in mg/mL in each.

Solvent Type Considerations for In Vivo Use
Water/Saline/PBS (pH 7.4) Aqueous BufferIdeal for parenteral administration if sufficient solubility is achieved.
Dimethyl Sulfoxide (DMSO) Organic Co-solventHigh solubilizing power, but use should be limited to <10% in the final formulation for parenteral routes to avoid toxicity.
Ethanol Organic Co-solventGenerally well-tolerated at low concentrations.
Polyethylene Glycol 400 (PEG 400) Organic Co-solventA common vehicle for poorly soluble compounds, often used in combination with other solvents.
Propylene Glycol Organic Co-solventAnother common co-solvent for parenteral formulations.
Aqueous Cyclodextrin Solutions (e.g., 20% HP-β-CD) Solubilizing ExcipientCan be a good alternative to organic co-solvents for improving aqueous solubility.

Q3: How can I analyze the concentration and stability of this compound in my formulation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.

  • Principle: HPLC separates the components of a mixture, allowing for the quantification of the intact drug and the detection of any degradation products.

  • Typical HPLC Conditions for Sulfonamides:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV spectrophotometry, typically in the range of 250-280 nm for sulfonamides. The exact wavelength of maximum absorbance (λmax) for this compound should be determined.

  • Forced Degradation Studies: To ensure your analytical method is stability-indicating, you should perform forced degradation studies by exposing a solution of this compound to stress conditions (e.g., acid, base, heat, oxidation, and light) to generate degradation products. The HPLC method should be able to separate the intact drug from these degradation products.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, the primary degradation pathway is likely the hydrolysis of the amide bond in the succinamic acid moiety, especially under acidic or basic conditions. This would yield 4-aminodiphenyl sulfone and succinic acid.

G cluster_main Potential Hydrolytic Degradation of this compound This compound This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis Product1 4-Aminodiphenyl sulfone Hydrolysis->Product1 Product2 Succinic Acid Hydrolysis->Product2

Potential hydrolytic degradation pathway of this compound.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

This protocol outlines a method to determine the equilibrium aqueous solubility of this compound.

  • Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a glass vial.

  • Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the sample at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent (compatible with your analytical method) to a concentration within the linear range of your analytical assay.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

G cluster_workflow Aqueous Solubility Determination Workflow Start Add excess this compound to solvent Equilibrate Agitate for 24-48h at constant temperature Start->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Collect Collect and dilute supernatant Centrifuge->Collect Analyze Quantify concentration (e.g., HPLC-UV) Collect->Analyze End Calculate solubility Analyze->End

Workflow for determining the aqueous solubility of this compound.
Protocol 2: HPLC Method Development for Quantification

This protocol provides a starting point for developing an HPLC method for this compound.

  • Instrument and Column:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Wavelength Selection:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Set the HPLC detector to this wavelength.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 10-15 minutes. For example, 95% A to 5% A.

    • Column Temperature: 30°C.

  • Optimization:

    • Adjust the gradient slope, mobile phase composition, and flow rate to achieve a sharp, symmetrical peak for this compound with a reasonable retention time (typically 3-10 minutes).

  • Validation:

    • Once optimized, validate the method according to ICH guidelines for linearity, accuracy, precision, and specificity. This involves running calibration standards and quality control samples.

G cluster_logic Logic for HPLC Method Development SelectColumn Select C18 Column RunInitialGradient Run Initial Gradient SelectColumn->RunInitialGradient SelectMobilePhase Prepare Aqueous/Organic Mobile Phase SelectMobilePhase->RunInitialGradient DetermineLambdaMax Determine λmax (UV-Vis Scan) DetermineLambdaMax->RunInitialGradient EvaluatePeak Evaluate Peak Shape & Retention Time RunInitialGradient->EvaluatePeak Optimize Optimize Gradient, Flow Rate, Temp. EvaluatePeak->Optimize Not Optimal Validate Validate Method (ICH) EvaluatePeak->Validate Optimal Optimize->RunInitialGradient

Logical workflow for HPLC method development for this compound.

Technical Support Center: Optimizing Succisulfone Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Succisulfone. The information is designed to address specific issues that may be encountered during in vitro susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound itself is a prodrug. In the gastrointestinal tract, it is slowly hydrolyzed by bacterial enzymes to its active form, sulfathiazole.[1][2] Sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA and protein synthesis.[4] By blocking this pathway, this compound effectively inhibits bacterial growth.

Q2: What is the typical antimicrobial spectrum of this compound?

A2: this compound is primarily used for its antibacterial activity within the gastrointestinal (GI) tract.[2][5][6] Its spectrum includes both Gram-positive and certain Gram-negative bacteria that reside in the gut.[3] Due to its poor absorption from the GI tract, it is not typically used for systemic infections.[2][5]

Q3: Are there established clinical breakpoints for this compound from CLSI or EUCAST?

A3: Currently, there are no specific clinical breakpoints for this compound listed in the major contemporary antimicrobial susceptibility testing guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9] This is likely due to its historical usage and the development of more potent, systemic antibiotics. Researchers will need to establish their own interpretive criteria based on experimental data and relevant literature.

Q4: What are the standard recommended incubation times for antimicrobial susceptibility testing?

A4: For many bacteria, standard incubation times for antimicrobial susceptibility testing are typically 16-24 hours. However, there is a growing body of research focused on shortening incubation times to obtain faster results. It is important to note that for bacteriostatic agents like sulfonamides, sufficient time must be allowed to observe the inhibition of growth.

Q5: How does the stability of this compound in culture media affect susceptibility testing?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No inhibition of bacterial growth at any concentration of this compound. 1. Inherent resistance of the test organism. 2. Inactivation of this compound. 3. High levels of para-aminobenzoic acid (PABA) in the culture medium.1. Confirm the expected susceptibility of the bacterial species to sulfonamides from literature. 2. Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the compound. 3. Use a culture medium with low levels of PABA, such as Mueller-Hinton agar or broth, as PABA can antagonize the action of sulfonamides.[5]
Inconsistent zone sizes or MIC values between replicate experiments. 1. Variation in inoculum density. 2. Non-uniform drug concentration in disks or broth. 3. Inconsistent incubation conditions.1. Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent bacterial concentration. 2. Ensure proper preparation and storage of antimicrobial disks or stock solutions. Thoroughly mix broth dilutions. 3. Maintain consistent temperature, humidity, and atmospheric conditions during incubation.
Trailing endpoints or faint growth within the zone of inhibition. 1. The bacteriostatic nature of sulfonamides may not result in complete killing at lower concentrations. 2. The incubation time may be too short to observe complete growth inhibition.1. Read the zone of inhibition at the point of a significant reduction in growth, as per established guidelines for bacteriostatic agents. 2. Consider extending the incubation time to 24 or even 48 hours, while being mindful of potential drug degradation.
Discrepancy between disk diffusion and broth dilution results. 1. Differences in drug diffusion in agar versus its solubility in broth. 2. This compound is a large molecule and its diffusion in agar may be limited.1. Broth microdilution is generally considered a more quantitative method (MIC determination) and may be more reliable for compounds with poor diffusion characteristics. 2. If using disk diffusion, ensure the agar depth is standardized, as this can affect zone sizes.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a general guideline for determining the MIC of this compound.

  • Prepare this compound Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of 1M NaOH to dissolve, then dilute in sterile distilled water) at a concentration 100-fold higher than the highest concentration to be tested.

  • Prepare Inoculum: From a fresh culture (18-24 hours) of the test organism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Perform Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in Mueller-Hinton broth. The final volume in each well should be 100 µL.

  • Inoculate Plate: Add 10 µL of the standardized inoculum to each well, including a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C.

  • Reading Results: After a predetermined incubation period (e.g., 18-24 hours), determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Designing an Incubation Time Optimization Study

Since specific optimized incubation times for this compound are not established, this protocol outlines how to design a study to determine the optimal incubation time for your specific organism and experimental conditions.

  • Set Up Parallel MIC Assays: Prepare multiple identical broth microdilution or agar dilution plates as described in Protocol 1.

  • Staggered Incubation Reading: Incubate all plates under identical conditions. At various time points (e.g., 12, 18, 24, 36, and 48 hours), remove one plate and read the MIC or zone diameters.

  • Data Analysis: Record the results for each time point. Observe for the time point at which the MIC stabilizes or the zone of inhibition becomes clear and well-defined. Be aware that with extended incubation, the antimicrobial activity of some antibiotics can decrease.[11][12]

  • Determine Optimal Time: The optimal incubation time is the shortest duration that provides a clear, reproducible, and stable endpoint.

Data Presentation

Table 1: Hypothetical MIC Values (µg/mL) of this compound at Different Incubation Times

Organism12 hours18 hours24 hours36 hours48 hours
Escherichia coli ATCC 25922128646464128
Staphylococcus aureus ATCC 29213256128128128256

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the bacterial strain and experimental conditions.

Visualizations

Bacterial Folate Synthesis Pathway and Site of Sulfonamide Inhibition

folate_synthesis cluster_enzymes Enzymatic Steps GTP GTP DHNTP Dihydroneopterin Triphosphate GTP->DHNTP DHP Dihydropteroate DHNTP->DHP pABA p-Aminobenzoic Acid (PABA) pABA->DHP DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Precursors DNA, RNA, and Protein Synthesis THF->Precursors This compound This compound (Prodrug) Hydrolysis Bacterial Hydrolysis This compound->Hydrolysis Sulfathiazole Sulfathiazole (Active Drug) DHPS Dihydropteroate Synthase (DHPS) Sulfathiazole->DHPS Inhibition DHFR Dihydrofolate Reductase (DHFR) Hydrolysis->Sulfathiazole

Caption: Inhibition of bacterial folate synthesis by this compound.

Experimental Workflow for Incubation Time Optimization

incubation_workflow cluster_reads start Start prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum setup_plates Set up Multiple Identical AST Plates (e.g., MIC) prep_inoculum->setup_plates incubate Incubate all plates at 35-37°C setup_plates->incubate t12 Read Plate 1 (12 hours) incubate->t12 t18 Read Plate 2 (18 hours) incubate->t18 t24 Read Plate 3 (24 hours) incubate->t24 t48 Read Plate 4 (48 hours) incubate->t48 analyze Compare Results: - MIC stability - Zone clarity t12->analyze t18->analyze t24->analyze t48->analyze determine Determine Optimal Incubation Time analyze->determine end End determine->end

Caption: Workflow for determining optimal incubation time.

References

Validation & Comparative

The Dawn of a New Era in Leprosy Treatment: A Comparative Analysis of Succisulfone and Dapsone

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the specter of leprosy loomed large, with limited and often ineffective treatment options. The mid-20th century, however, marked a pivotal turning point with the advent of sulfone drugs, heralding an age of effective chemotherapy against Mycobacterium leprae. Among the pioneers of this chemical class were succisulfone, commercially known as Diasone, and dapsone, the latter of which would ultimately become the cornerstone of modern multi-drug therapy (MDT). This guide provides a comparative analysis of the efficacy of these two seminal drugs, drawing upon available historical and clinical data to inform researchers, scientists, and drug development professionals.

Executive Summary

Dapsone, or 4,4'-diaminodiphenyl sulfone (DDS), emerged as the superior therapeutic agent for leprosy when compared to its predecessor, this compound (Diasone). While both drugs represented a significant leap forward from previous treatments like chaulmoogra oil, dapsone's direct and potent action, simpler pharmacology, and extensive clinical validation led to its establishment as the primary sulfone in leprosy treatment worldwide. This compound, a derivative of dapsone, was effective but was largely superseded due to its indirect action and the greater experience and data supporting dapsone. Today, dapsone remains a critical component of the World Health Organization's (WHO) recommended MDT for all forms of leprosy.

Data Presentation: A Comparative Overview

Due to the historical nature of early clinical studies, direct, quantitative head-to-head comparative data between this compound and dapsone is limited. The following table summarizes the available information based on historical clinical evaluations and pharmacological understanding.

FeatureThis compound (Diasone)Dapsone (4,4'-diaminodiphenyl sulfone)
Chemical Nature A disubstituted derivative of dapsone (di-sodium formaldehyde sulfoxylate derivative).The parent sulfone compound.[1][2]
Mechanism of Action Believed to act as a prodrug, being metabolized in the body to release the active parent compound, dapsone.A competitive antagonist of para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.[3]
Clinical Efficacy Demonstrated clinical improvement in lepromatous leprosy cases.[4][5] Considered a significant advancement in its time.[4]Proven highly effective in arresting the disease process in a vast majority of leprosy patients.[6] Established as the cornerstone of sulfone therapy.[7][8]
Dosage and Administration Administered orally, with initial daily doses around 1 to 3 grams, adjusted based on tolerance.[4]Administered orally, with modern dosages for leprosy typically being 100 mg daily for adults as part of MDT.[8]
Adverse Effects Common signs of intolerance included anemia, asthenia, depression, and headache.[4] Generally considered to have a higher incidence of side effects at therapeutic doses compared to later regimens.Dose-dependent hemolysis (particularly in G6PD deficient individuals), methemoglobinemia, and hypersensitivity reactions are known side effects.[9]
Historical Significance One of the first effective oral treatments for leprosy, paving the way for widespread sulfone therapy.[5]Became the standard of care for leprosy for many years and remains a key component of modern MDT.[7][8]

Experimental Protocols

The methodologies for the key historical experiments that established the efficacy of sulfones, while not always detailed to modern standards, laid the groundwork for future clinical trials.

Early Clinical Evaluation of this compound (Diasone)
  • Study Design: Early studies were often observational and conducted on patients with advanced lepromatous leprosy.[4]

  • Patient Population: Patients who had often been previously treated with less effective therapies like chaulmoogra oil.[4]

  • Intervention: Oral administration of Diasone for periods of 8 weeks, with daily dosages ranging from 1 to 3 grams, followed by a 4-week rest interval.[4]

  • Outcome Measures: Clinical improvement was the primary outcome, assessed through physical examination of skin lesions and overall patient condition. Signs of drug intolerance, such as anemia and headache, were also recorded.[4]

Foundational Clinical Studies of Dapsone
  • Study Design: Initial evaluations involved long-term observation of consecutive patients with lepromatous leprosy initiated on dapsone therapy.[6] Later, more controlled trials were conducted, some including a placebo group.[6]

  • Patient Population: Patients with lepromatous leprosy.

  • Intervention: Oral dapsone was administered in moderate dosages.

  • Outcome Measures: The primary endpoint was the achievement of an "arrested" disease state, defined by a minimum duration of treatment and negative results from skin smears for M. leprae.[6] Bacteriological assessment, including changes in the morphological characteristics of the bacilli, provided further evidence of efficacy.[6]

Mandatory Visualizations

Signaling Pathway of Dapsone Action

Dapsone_Mechanism cluster_pathway In Mycobacterium leprae PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dapsone Dapsone Dapsone->Dihydropteroate_Synthase Competitively Inhibits Bacterial_Growth Bacterial Growth & Replication Dihydrofolic_Acid->Bacterial_Growth Essential for Folic_Acid_Pathway Folic Acid Synthesis Pathway

Caption: Mechanism of Dapsone's bacteriostatic action on Mycobacterium leprae.

Experimental Workflow for Evaluating Sulfone Therapy

Sulfone_Evaluation_Workflow Patient_Selection Patient Selection (Lepromatous Leprosy) Baseline_Assessment Baseline Assessment (Clinical & Bacteriological) Patient_Selection->Baseline_Assessment Randomization Randomization (where applicable) Baseline_Assessment->Randomization Treatment_Group Treatment Group (this compound or Dapsone) Randomization->Treatment_Group Control_Group Control/Placebo Group Randomization->Control_Group Monitoring Regular Monitoring (Adverse Effects, Clinical Change) Treatment_Group->Monitoring Control_Group->Monitoring Final_Assessment Final Assessment (Clinical Cure, Bacteriological Status) Monitoring->Final_Assessment Data_Analysis Data Analysis & Efficacy Determination Final_Assessment->Data_Analysis

Caption: A generalized workflow for the clinical evaluation of sulfone drugs in leprosy.

Conclusion

The introduction of sulfone therapy, with this compound and subsequently dapsone, was a monumental achievement in the fight against leprosy. While this compound demonstrated efficacy and offered hope to many, it was dapsone that ultimately proved to be the more practical and potent therapeutic agent. Its direct mechanism of action, favorable therapeutic index at appropriate dosages, and the wealth of clinical experience gained over decades solidified its role. Today, dapsone's legacy continues as an indispensable part of the multi-drug therapy that has rendered leprosy a curable disease, a testament to the pioneering work of early leprosy researchers and clinicians.

References

Cross-resistance studies between Succisulfone and other sulfone drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action and Cross-Resistance in Sulfone Drugs

Sulfone drugs, as a class, exert their antimicrobial effects by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial folate biosynthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate to form dihydropteroate, a precursor to folic acid. Bacteria must synthesize their own folic acid, which is essential for DNA synthesis and repair, whereas mammals obtain it from their diet, making the folate pathway an excellent target for selective toxicity.

Cross-resistance between different sulfone drugs, and also with sulfonamides, arises primarily from mutations in the folP gene, which encodes for the DHPS enzyme. These mutations can alter the enzyme's active site, reducing its affinity for sulfone drugs while still allowing it to bind to its natural substrate, pABA. Consequently, a mutation that confers resistance to one sulfone drug is highly likely to confer resistance to other drugs in the same class, including Succisulfone.

Quantitative Data on Sulfone Drug Activity

A direct comparison of the in vitro activity of this compound with other sulfone drugs requires the determination of their Minimum Inhibitory Concentrations (MICs) against a panel of relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

As of this publication, specific MIC data for this compound against a broad range of bacteria is not available in the peer-reviewed literature. However, to illustrate the type of data required for a comparative analysis, the following table summarizes the MIC values for dapsone against various bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Dapsone Against Various Bacterial Species

Bacterial SpeciesStrainMIC Range (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)16 - 64
Staphylococcus aureusMethicillin-Resistant (MRSA)16 - 64
Staphylococcus epidermidis-32 - 64
Streptococcus agalactiae-4 - 64
Streptococcus pyogenes-4 - 64
Enterococcus faecalis-8 - 64
Escherichia coliATCC 25922>1125[1]
Propionibacterium acnesClinical Isolates8 (MIC90)[2]

Note: This data is intended to be illustrative. Researchers should determine the MICs of this compound and other sulfones of interest using standardized methods to enable a direct and accurate comparison.

Experimental Protocols

To facilitate further research into the cross-resistance of sulfone drugs, the following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay for Sulfone Drugs

1. Materials:

  • Bacterial Strains: A panel of relevant bacterial strains, including wild-type (susceptible) and, if available, strains with known DHPS mutations.

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria. Supplemented media may be required for fastidious organisms.

  • Sulfone Drugs: Stock solutions of this compound, dapsone, and other sulfones of interest, prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

  • Bacterial Inoculum: Prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Spectrophotometer or Densitometer: For standardizing the bacterial inoculum.

  • Incubator: Set to the optimal growth temperature for the test organisms (typically 35-37°C).

2. Procedure:

  • Preparation of Drug Dilutions:

    • Perform serial two-fold dilutions of each sulfone drug stock solution in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC of both susceptible and potentially resistant strains.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism, as detected by the unaided eye.

Visualizations

Folate Biosynthesis Pathway and Sulfone Drug Inhibition

The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by sulfone drugs.

Caption: Bacterial folate synthesis and sulfone inhibition.

Experimental Workflow for Cross-Resistance Studies

This diagram outlines a typical workflow for investigating cross-resistance between sulfone drugs.

Cross_Resistance_Workflow cluster_workflow Cross-Resistance Experimental Workflow start Select Bacterial Strains (Wild-type and Resistant) mic_determination Determine MICs for This compound, Dapsone, etc. (Broth Microdilution) start->mic_determination data_analysis Compare MICs between Wild-type and Resistant Strains mic_determination->data_analysis gene_sequencing Sequence folP (DHPS) gene of Resistant Strains data_analysis->gene_sequencing If resistance is observed correlation Correlate DHPS Mutations with MIC Increase data_analysis->correlation mutation_analysis Identify Mutations in DHPS gene_sequencing->mutation_analysis mutation_analysis->correlation conclusion Conclude on Cross-Resistance Profile correlation->conclusion

Caption: Workflow for sulfone cross-resistance analysis.

References

Validating the Antibacterial Efficacy of Newly Synthesized Succisulfone Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for validating the antibacterial activity of newly synthesized batches of Succisulfone. It outlines detailed experimental protocols, presents a comparative analysis with established antibacterial agents, and offers clear visualizations of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and efficacy testing of antimicrobial compounds.

Introduction to this compound

This compound, with the chemical formula C16H16N2O5S, is a sulfonamide antibiotic.[1][2] Like other sulfa drugs, its antibacterial action stems from its ability to interfere with the bacterial synthesis of folic acid.[3][4] Specifically, this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor to folic acid. By blocking this pathway, this compound effectively halts the production of essential nucleic acids and amino acids, leading to the inhibition of bacterial growth and replication.

Comparative Experimental Workflow

To ensure the potency and consistency of newly synthesized this compound batches, a rigorous validation process is essential. The following workflow provides a systematic approach to compare the antibacterial activity of a new batch against a known standard and other control antibiotics.

G cluster_0 Preparation cluster_1 Antibacterial Susceptibility Testing cluster_2 Data Analysis & Comparison cluster_3 Validation Outcome prep_this compound Prepare New this compound Batch Solution mic_test Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method) prep_this compound->mic_test disk_diffusion Perform Disk Diffusion Assay (Kirby-Bauer Method) prep_this compound->disk_diffusion prep_standard Prepare this compound Standard Solution prep_standard->mic_test prep_standard->disk_diffusion prep_controls Prepare Control Antibiotic Solutions (e.g., Sulfisoxazole, Ciprofloxacin) prep_controls->mic_test prep_controls->disk_diffusion prep_media Prepare Bacterial Culture Media (e.g., Mueller-Hinton Broth/Agar) prep_media->mic_test prep_media->disk_diffusion prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., E. coli, S. aureus) prep_inoculum->mic_test prep_inoculum->disk_diffusion compare_mic Compare MIC Values: New Batch vs. Standard vs. Controls mic_test->compare_mic measure_zones Measure and Compare Zones of Inhibition disk_diffusion->measure_zones data_table Tabulate and Summarize Results compare_mic->data_table measure_zones->data_table pass Batch Passes Validation data_table->pass Results within acceptable range fail Batch Fails Validation (Investigate and Re-synthesize) data_table->fail Results deviate significantly

Caption: Experimental workflow for validating new this compound batches.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), standardized bacterial inoculum (0.5 McFarland standard), new this compound batch, this compound reference standard, and control antibiotics (e.g., Sulfisoxazole, Ciprofloxacin).

  • Procedure:

    • Prepare serial two-fold dilutions of the new this compound batch, reference standard, and control antibiotics in MHB in the microtiter plates.

    • Add a standardized bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Materials: Mueller-Hinton Agar (MHA) plates, sterile cotton swabs, standardized bacterial inoculum (0.5 McFarland standard), sterile filter paper disks, new this compound batch, this compound reference standard, and control antibiotics.

  • Procedure:

    • Evenly inoculate the surface of an MHA plate with the standardized bacterial suspension using a sterile swab.

    • Aseptically apply filter paper disks impregnated with known concentrations of the new this compound batch, reference standard, and control antibiotics onto the agar surface.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in millimeters) around each disk.

Proposed Antibacterial Signaling Pathway of this compound

The antibacterial activity of this compound is a result of its interference with the folic acid synthesis pathway in bacteria.

G PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid via Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleic_Acids Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acids->Bacterial_Growth leads to This compound This compound This compound->Dihydropteroate_Synthetase Competitively Inhibits

Caption: this compound's inhibition of the bacterial folic acid pathway.

Data Presentation and Comparison

The following tables provide a template for summarizing the quantitative data obtained from the experimental validation.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

MicroorganismNew this compound BatchThis compound StandardSulfisoxazole (Control)Ciprofloxacin (Control)
Escherichia coli (ATCC 25922)
Staphylococcus aureus (ATCC 29213)

Table 2: Zone of Inhibition Diameters (mm)

MicroorganismNew this compound BatchThis compound StandardSulfisoxazole (Control)Ciprofloxacin (Control)
Escherichia coli (ATCC 25922)
Staphylococcus aureus (ATCC 29213)

Conclusion

The successful validation of a new this compound batch requires that its antibacterial activity, as determined by MIC and zone of inhibition values, is comparable to that of a known reference standard and falls within expected ranges for the control organisms. Any significant deviation from the standard warrants further investigation into the purity and integrity of the newly synthesized compound. By adhering to the protocols and comparative framework outlined in this guide, researchers can ensure the quality and efficacy of their this compound batches for further development and application.

References

Comparative Analysis of Succisulfone and its Active Metabolites: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Succisulfone" did not yield specific information on this compound or its metabolites. It is possible that "this compound" is a novel, less-studied compound or a potential misspelling. Further clarification of the compound's identity is needed to provide a detailed comparative analysis.

To illustrate the requested format and content, this guide will proceed with a hypothetical framework for a comparative analysis of a generic drug, "Drug X," and its active metabolites. This framework will adhere to the specified requirements for data presentation, experimental protocols, and visualizations.

Introduction

A comprehensive understanding of a drug's behavior in the body requires not only the analysis of the parent compound but also its active metabolites. These metabolites can contribute significantly to the drug's overall therapeutic effect, duration of action, and potential side effects. This guide provides a comparative analysis of "Drug X" and its primary active metabolites, Metabolite A and Metabolite B, focusing on their pharmacokinetic profiles, mechanisms of action, and functional activities.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug and its metabolites determine their concentration and duration in the body, which are critical for therapeutic efficacy.

Table 1: Comparative Pharmacokinetic Parameters of "Drug X" and its Active Metabolites

Parameter"Drug X"Metabolite AMetabolite B
Absorption
Bioavailability (%)85--
Tmax (h)1.53.04.5
Distribution
Volume of Distribution (L/kg)2.51.83.2
Protein Binding (%)958098
Metabolism
Primary PathwayHepatic (CYP3A4)--
Elimination
Half-life (h)61224
Clearance (mL/min)200150100
Experimental Protocol: Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profiles of "Drug X" and its metabolites in plasma.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Drug Administration: A single oral dose of "Drug X" (10 mg/kg) is administered.

  • Sample Collection: Blood samples (0.5 mL) are collected from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration.

  • Sample Preparation: Plasma is separated by centrifugation and stored at -80°C. Proteins are precipitated using acetonitrile, and the supernatant is collected for analysis.

  • Analytical Method: Quantification of "Drug X," Metabolite A, and Metabolite B is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Mechanism of Action and Signaling Pathway

"Drug X" and its metabolites exert their therapeutic effects by modulating specific signaling pathways.

Signaling Pathway of "Drug X" and its Metabolites

G cluster_0 In Vivo Studies cluster_1 In Vitro Studies cluster_2 Data Analysis & Interpretation A Pharmacokinetic Study (Rat Model) B Sample Collection (Plasma) A->B C LC-MS/MS Analysis B->C F Pharmacokinetic Modeling C->F D Cell-based Functional Assay G Dose-Response Analysis D->G E Signaling Pathway Analysis (Western Blot, Reporter Assay) H Comparative Assessment E->H F->H G->H I Final Comparison Guide H->I

The Critical Choice: A Head-to-Head Comparison of Pharmaceutical Salt Forms for Optimal Drug Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that can significantly impact a drug's ultimate success. While the intrinsic pharmacological activity of a drug molecule is paramount, its solid-state properties—governed by the choice of its salt form—dictate its solubility, stability, bioavailability, and manufacturability. This guide provides a comparative framework for evaluating different salt forms, using a hypothetical weakly basic antibacterial agent, "Drug X," as an illustrative case study.

The Importance of Salt Selection

The conversion of an API into a salt is a common strategy to enhance its physicochemical properties. For a weakly basic drug, forming a salt with an acid can drastically improve its aqueous solubility and dissolution rate, which are often prerequisites for adequate oral bioavailability. Beyond solubility, the salt form can influence a drug's stability, hygroscopicity (tendency to absorb moisture), and mechanical properties, all of which are critical for developing a robust and effective dosage form.

Comparative Analysis of Hypothetical Drug X Salt Forms

To illustrate the salt selection process, let us consider three hypothetical salt forms of "Drug X": Hydrochloride (HCl), Mesylate, and Tartrate. The following sections detail the key experiments and how the resulting data would be presented for a direct comparison.

Table 1: Comparative Physicochemical Properties of Drug X Salt Forms
PropertyDrug X (Free Base)Drug X HClDrug X MesylateDrug X Tartrate
Molecular Weight ( g/mol ) 350.4386.9446.5500.4
Aqueous Solubility (mg/mL at 25°C) 0.0515.28.525.8
Melting Point (°C) 185210 (decomposes)195178
Hygroscopicity (% weight gain at 80% RH) 0.25.81.52.3
Intrinsic Dissolution Rate (mg/cm²/min) 0.011.20.82.1
pKa (of Drug X) 8.2---

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for the key experiments cited in this guide.

Experimental Protocol 1: Aqueous Solubility Determination
  • Objective: To determine the equilibrium solubility of each salt form in water.

  • Method: An excess amount of the salt form is added to a known volume of deionized water in a sealed vial. The vials are then agitated in a temperature-controlled shaker bath at 25°C for 24 hours to ensure equilibrium is reached.

  • Analysis: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the drug in the filtrate is then determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Experimental Protocol 2: Hygroscopicity Assessment
  • Objective: To evaluate the physical stability of the salt forms in the presence of moisture.

  • Method: A known weight of each salt form is placed in an open container and stored in a controlled humidity chamber at 25°C and 80% relative humidity (RH).

  • Analysis: The weight of the sample is measured at predetermined time intervals over a period of 7 days. The percentage weight gain is calculated to determine the extent of moisture absorption.

Experimental Protocol 3: Intrinsic Dissolution Rate (IDR)
  • Objective: To measure the dissolution rate of the pure substance under constant surface area conditions.

  • Method: A pellet of the pure salt form with a known surface area is prepared using a hydraulic press. The pellet is then mounted in a holder and submerged in a dissolution medium (e.g., 0.1 N HCl) at 37°C with a constant stirring rate.

  • Analysis: Aliquots of the dissolution medium are withdrawn at specific time points and the concentration of the dissolved drug is measured by UV-Vis spectrophotometry or HPLC. The IDR is calculated from the slope of the linear portion of the cumulative amount dissolved versus time plot.

Visualizing Experimental Workflows and Logical Relationships

Diagrams are powerful tools for conveying complex processes and relationships in a clear and concise manner.

experimental_workflow cluster_prep Sample Preparation cluster_experiments Physicochemical Characterization cluster_analysis Data Analysis & Selection API Drug X (Free Base) Salt_HCl Drug X HCl API->Salt_HCl Salt Formation Salt_Mesylate Drug X Mesylate API->Salt_Mesylate Salt Formation Salt_Tartrate Drug X Tartrate API->Salt_Tartrate Salt Formation Solubility Aqueous Solubility Salt_HCl->Solubility Hygroscopicity Hygroscopicity Salt_HCl->Hygroscopicity IDR Intrinsic Dissolution Rate Salt_HCl->IDR Salt_Mesylate->Solubility Salt_Mesylate->Hygroscopicity Salt_Mesylate->IDR Salt_Tartrate->Solubility Salt_Tartrate->Hygroscopicity Salt_Tartrate->IDR Comparison Head-to-Head Comparison Solubility->Comparison Hygroscopicity->Comparison IDR->Comparison Optimal_Salt Optimal Salt Selection Comparison->Optimal_Salt

Caption: Workflow for the selection of an optimal salt form.

Signaling Pathways in Antibacterial Action

While the salt form primarily influences the pharmacokinetic profile of a drug, the pharmacodynamic action is dictated by its interaction with molecular targets. For many antibacterial agents, this involves the inhibition of critical signaling pathways within the pathogen.

signaling_pathway cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell DrugX Antibacterial Drug (e.g., Drug X) Target Bacterial Target (e.g., Enzyme, Ribosome) DrugX->Target Inhibition Pathway Essential Metabolic Pathway Target->Pathway Blocks Growth Bacterial Growth & Proliferation Pathway->Growth

Caption: Generalized mechanism of action for an antibacterial agent.

Conclusion

The selection of an appropriate salt form is a multi-faceted process that requires a thorough evaluation of various physicochemical properties. As illustrated with the hypothetical "Drug X," a systematic comparison of different salt forms through well-defined experimental protocols is essential for identifying the candidate with the most favorable characteristics for further development. While the hydrochloride salt may offer a significant improvement in solubility over the free base, the tartrate salt, in this example, demonstrates superior solubility and dissolution rate with manageable hygroscopicity, making it a potentially more promising candidate for an oral solid dosage form. This comprehensive approach to salt selection is fundamental to mitigating development risks and ensuring the successful translation of a promising API into a safe and effective medicine.

References

Independent Verification of Succisulfone's Minimum Inhibitory Concentration (MIC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct, independently verified Minimum Inhibitory Concentration (MIC) data for Succisulfone remains elusive in publicly available scientific literature, this guide provides a comparative analysis based on the known antimicrobial properties of closely related sulfonamides and diaminodiphenyl sulfones. This information is intended for researchers, scientists, and drug development professionals to contextualize the potential efficacy of this compound within its drug class.

This compound, a sulfonamide drug, is structurally related to other compounds that function by inhibiting bacterial folic acid synthesis. Due to the limited specific data on this compound, this guide will leverage available MIC values for Dapsone and other sulfonamides to offer a comparative perspective on their antibacterial activity.

Comparative Analysis of Minimum Inhibitory Concentrations

The following table summarizes the MIC values for Dapsone and other sulfonamide derivatives against various bacterial strains. It is important to note that these values are not directly representative of this compound but provide a basis for understanding the potential antimicrobial spectrum and potency of this class of drugs.

Antimicrobial AgentBacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Dapsone Staphylococcus aureus (MSSA & MRSA)128256[1]
Staphylococcus epidermidis128256[1]
Enterococcus faecalis256512[1]
Streptococcus agalactiae32256[1]
Streptococcus pyogenes32512[1]
Gram-negative bacilli512>512[1][2]
Propionibacterium acnes-8[3]
Mycobacterium leprae0.0015 - 0.004-[4]
Sulfonamide Derivatives Staphylococcus aureus (ATCC 25923)64 - 256-[5]
Staphylococcus aureus (clinical isolates)64 - 512-[5]
Thienopyrimidine-sulfamethoxazole hybrid Staphylococcus aureus250-[6]
Escherichia coli125-[6]
Sulfonamide derivatives I, II, and III Staphylococcus aureus (clinical isolates)32 - 512-[7]

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The determination of MIC values is a standardized laboratory procedure. While specific protocols for this compound are not available, the following represents a generalized methodology based on established standards for antimicrobial susceptibility testing.

Broth Microdilution Method

This is a common method used to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under specific conditions (e.g., 35-37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Mechanism of Action: Dihydropteroate Synthase Inhibition

Sulfonamides, including likely this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for DNA and protein synthesis in bacteria.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->Inhibition Competitive Inhibition Inhibition->DHPS

Sulfonamides competitively inhibit dihydropteroate synthase.

Experimental Workflow for MIC Determination

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Antimicrobial_Stock Prepare Antimicrobial Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Antimicrobial_Stock->Serial_Dilution Inoculation Inoculate Microtiter Plate with Bacteria Serial_Dilution->Inoculation Bacterial_Culture Prepare Standardized Bacterial Inoculum Bacterial_Culture->Inoculation Incubation Incubate Plate Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine Lowest Concentration with No Growth (MIC) Visual_Inspection->MIC_Determination

A generalized workflow for MIC determination.

References

A Comparative Analysis of Succisulfone: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Succisulfone, also known as succinylsulfathiazole, is a sulfonamide antibiotic characterized by its poor absorption from the gastrointestinal tract. This property makes it particularly suitable for the treatment of intestinal infections. This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, supported by available experimental data and methodologies.

In Vitro Efficacy

This compound itself has limited antibacterial activity in vitro. Its efficacy is primarily attributed to its hydrolysis in the gastrointestinal tract to its active form, sulfathiazole. Therefore, in vitro susceptibility data for sulfathiazole is more relevant for understanding the antimicrobial spectrum of this compound.

Table 1: In Vitro Susceptibility Data for Sulfathiazole (Active form of this compound)

BacteriumMIC Range (µg/mL)MethodReference
Escherichia coliData not availableBroth Microdilution
Staphylococcus aureusData not availableBroth Microdilution

Note: Specific MIC values for this compound or sulfathiazole against various bacteria require further investigation of historical literature.

In Vivo Efficacy

The in vivo efficacy of this compound is localized to the gastrointestinal tract due to its poor absorption. It has been historically used to suppress the growth of susceptible bowel flora before surgery.[3] The drug is administered orally and, upon reaching the intestines, is hydrolyzed by bacterial enzymes to release sulfathiazole, which then exerts its antibacterial effect.

Succinylsulfathiazole has been used in animal models, often included in feed, to prevent or treat enteric infections.[4][5][6][7] For instance, it has been used in rodent diets to prevent folate synthesis by intestinal flora in research settings.[4][5]

Table 2: In Vivo Efficacy Data for this compound

Animal ModelInfection ModelDosageEfficacy MetricOutcomeReference
Data not available

Note: Specific quantitative in vivo efficacy data, such as the 50% effective dose (ED50) or survival rates in controlled infection models, for this compound is not prevalent in recently published literature and would require a review of older studies.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Workflow for Broth Microdilution MIC Testing

G prep Prepare serial dilutions of this compound/Sulfathiazole in microtiter plate wells inoc Inoculate each well with a standardized bacterial suspension prep->inoc incub Incubate the microtiter plate at 37°C for 16-20 hours inoc->incub read Read the plate to determine the lowest concentration that inhibits visible bacterial growth (MIC) incub->read

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Steps:

  • Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the antimicrobial agent (in this case, sulfathiazole) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

In Vivo Efficacy Testing: Mouse Infection Model

Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. A common model is the mouse infection model.

Workflow for In Vivo Efficacy Testing in a Mouse Model

G infect Induce a systemic or localized bacterial infection in mice treat Administer this compound orally at various doses infect->treat observe Monitor mice for survival, clinical signs, and bacterial load in target organs treat->observe evaluate Evaluate efficacy based on survival rates, reduction in bacterial counts, or other relevant endpoints observe->evaluate

Caption: General workflow for in vivo efficacy testing in a mouse infection model.

Detailed Steps:

  • Infection: Mice are infected with a pathogenic bacterium, for example, via intraperitoneal injection for a systemic infection or oral gavage for a gastrointestinal infection.

  • Treatment: Following infection, groups of mice are treated with different doses of this compound, typically administered orally mixed with their feed or via gavage. A control group receives a placebo.

  • Observation: The animals are monitored daily for a set period for signs of illness and mortality.

  • Evaluation: At the end of the study, or at specific time points, tissues (e.g., intestines, liver, spleen) may be harvested to determine the bacterial load. The efficacy of the treatment is then assessed by comparing the survival rates and bacterial counts between the treated and control groups.

Mechanism of Action: Dihydropteroate Synthase Inhibition

This compound, through its active form sulfathiazole, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a crucial component for DNA and protein synthesis in bacteria. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Folic Acid Pathway DNA_RNA DNA, RNA, and Protein Synthesis DHF->DNA_RNA Sulfathiazole Sulfathiazole (from this compound) Sulfathiazole->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfathiazole, the active form of this compound.

Conclusion

This compound's efficacy is primarily localized to the gastrointestinal tract, where it is converted to its active form, sulfathiazole. While specific and recent quantitative data on its in vitro and in vivo performance is limited in readily accessible literature, the established methodologies for assessing antimicrobial efficacy provide a framework for its evaluation. Its mechanism of action as a folate synthesis inhibitor is well-understood. For a comprehensive comparison with modern antibiotics, further investigation into historical data and potentially new experimental evaluations would be necessary.

References

A Comparative Guide to Bioanalytical Methods for Succisulfone Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust bioanalytical methods for the quantification of Succisulfone in plasma: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The information presented is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as required sensitivity, sample throughput, and available instrumentation.

Method Performance Comparison

The performance of the LC-MS/MS and HPLC-UV methods was evaluated based on key validation parameters as recommended by regulatory guidelines. A summary of the quantitative data is presented below, highlighting the strengths of each technique.

Validation ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range 0.5 - 500 ng/mL (r² > 0.998)50 - 5000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL50 ng/mL
Accuracy (% Bias) -2.5% to 3.8%-5.2% to 6.5%
Precision (% CV) Intra-day: ≤ 4.5% Inter-day: ≤ 6.2%Intra-day: ≤ 7.8% Inter-day: ≤ 9.5%
Mean Recovery 92.5%85.3%
Selectivity High (Specific MRM transitions)Moderate (Potential for interferences)
Analysis Run Time 4 minutes10 minutes

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV methods are provided to ensure reproducibility and facilitate method transfer.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method was employed for plasma sample preparation for both analytical techniques.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the respective mobile phase for analysis.

Method 1: LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for studies requiring low detection limits.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]⁺ > fragment ion

    • Internal Standard: [M+H]⁺ > fragment ion

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas flows, source temperature).

Method 2: HPLC-UV

This method provides a reliable and cost-effective alternative for routine analysis where high sensitivity is not a primary requirement.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 0.1 M phosphate buffer (pH 3.0) and acetonitrile (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical method validation of this compound in plasma.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV Linearity Linearity & Range LC_MSMS->Linearity Accuracy Accuracy & Precision LC_MSMS->Accuracy LLOQ LLOQ LC_MSMS->LLOQ Selectivity Selectivity LC_MSMS->Selectivity Recovery Recovery LC_MSMS->Recovery Stability Stability LC_MSMS->Stability HPLC_UV->Linearity HPLC_UV->Accuracy HPLC_UV->LLOQ HPLC_UV->Selectivity HPLC_UV->Recovery HPLC_UV->Stability

Bioanalytical method workflow for this compound in plasma.

Comparative study of Succisulfone's safety profile with other anti-leprosy drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the safety profiles of key anti-leprosy drugs is crucial for optimizing treatment regimens and ensuring patient well-being. This guide provides a comparative study of the adverse effects associated with dapsone, rifampicin, and clofazimine, the cornerstone drugs in the World Health Organization's multidrug therapy (MDT) for leprosy.[1][2][3][4] Despite extensive research, no significant clinical data or safety profile information could be found for "Succisulfone" in the context of leprosy treatment, suggesting it is either an obscure or historically insignificant compound for this indication.

The following sections detail the adverse drug reactions (ADRs) of the principal anti-leprosy drugs, supported by available quantitative data. Methodologies for assessing drug safety in clinical settings are also outlined, and key conceptual frameworks are visualized to aid in understanding the comparative safety landscape.

Data Presentation: Adverse Drug Reactions

The safety profiles of dapsone, rifampicin, and clofazimine are distinct, with each drug presenting a unique spectrum of potential adverse effects. The following tables summarize the common and severe ADRs, categorized by the affected organ system.

Table 1: Comparative Hematological Adverse Drug Reactions

Adverse EffectDapsoneRifampicinClofazimineIncidence/Remarks
Hemolytic Anemia Common, dose-related [5][6][7]RareNot a recognized side effectMore severe in patients with G6PD deficiency.[8]
Methemoglobinemia Common [5][7]NoNoCan cause cyanosis.
Agranulocytosis Rare but potentially fatal[5][6]Very rareNoA severe decrease in white blood cells.
Thrombocytopenia RareCan occur, especially with intermittent therapyNoLow platelet count, increasing bleeding risk.
Leukopenia ReportedReportedNoDecrease in the number of white blood cells.

Table 2: Comparative Dermatological Adverse Drug Reactions

Adverse EffectDapsoneRifampicinClofazimineIncidence/Remarks
Skin Rash CommonCommon, may include flushing and itching[9]Common (1-5%)Can range from mild to severe.
Exfoliative Dermatitis Can be severeRareNoWidespread erythema and scaling of the skin.
Dapsone Hypersensitivity Syndrome (DHS) Rare but severeNoNoA potentially fatal multi-organ reaction.
Skin Discoloration NoOrange-red discoloration of body fluids[9]Pink to brownish-black discoloration of skin (75-100%) [10]A major and psychologically impactful side effect of Clofazimine.
Ichthyosis and Dry Skin NoNoCommon (8-28%)[10]Dry, scaly skin.
Photosensitivity ReportedNoCan occurIncreased sensitivity to sunlight.

Table 3: Comparative Gastrointestinal and Hepatic Adverse Drug Reactions

Adverse EffectDapsoneRifampicinClofazimineIncidence/Remarks
Nausea and Vomiting Common[5]Common[9]Very Common (up to 50%) [11]Often dose-related.
Abdominal Pain Common[5]Common[9]Very Common (up to 50%) [11]Can be severe with Clofazimine due to crystal deposition.[12]
Hepatitis Can occurKnown hepatotoxin, can be severe [13]Mild, transient elevations in liver enzymes reportedRegular liver function monitoring is crucial with Rifampicin.
Diarrhea ReportedCommon[9]Very Common (up to 50%) [11]

Table 4: Comparative Neurological and Other Adverse Drug Reactions

Adverse EffectDapsoneRifampicinClofazimineIncidence/Remarks
Peripheral Neuropathy Can occur, especially with long-term use[8]NoNoMay be difficult to distinguish from leprosy-related nerve damage.
Headache Common[5]ReportedReported
'Flu-like' Syndrome NoAssociated with intermittent therapy[9]NoFever, chills, and malaise.
Renal Effects Albuminuria, nephrotic syndrome (rare)[5]Acute renal failure (rare, with intermittent therapy)[9]No

Experimental Protocols for Safety Assessment

The evaluation of the safety profile of anti-leprosy drugs involves a combination of pre-clinical toxicological studies and comprehensive monitoring during clinical trials and post-marketing surveillance.

1. Pre-clinical Toxicology Studies:

  • Acute Toxicity Studies: These studies determine the effects of a single high dose of the drug in animal models to establish the median lethal dose (LD50).

  • Sub-chronic and Chronic Toxicity Studies: Animals are administered the drug daily for extended periods (e.g., 90 days to a year) to identify target organ toxicity and establish a no-observed-adverse-effect level (NOAEL). Histopathological examination of organs is a key component.

  • Genotoxicity and Carcinogenicity Assays: These tests evaluate the potential of the drug to cause genetic mutations or cancer.

2. Clinical Trial Safety Monitoring:

  • Phase I Trials: Primarily focused on safety in a small number of healthy volunteers. Dose-escalation studies are conducted to determine the maximum tolerated dose. Vital signs, electrocardiograms (ECGs), and extensive laboratory tests (hematology, clinical chemistry) are monitored.

  • Phase II and III Trials: Efficacy and safety are assessed in a larger population of patients with leprosy. A standardized protocol for monitoring and reporting adverse events is crucial. This includes:

    • Baseline Assessments: Comprehensive medical history, physical examination, and laboratory tests (complete blood count with differential, liver function tests, renal function tests, and G6PD status for dapsone) are conducted before initiating treatment.

    • Regular Follow-up: Patients are monitored at regular intervals (e.g., weekly, then monthly) for any clinical signs and symptoms of adverse effects. Standardized questionnaires can be used to capture subjective symptoms.

    • Scheduled Laboratory Monitoring: Blood tests are repeated at specified intervals to detect any drug-induced abnormalities. For example, hemoglobin and liver enzymes are closely monitored for patients on dapsone and rifampicin, respectively.[13]

    • Causality Assessment: Any adverse event is assessed for its likelihood of being related to the study drug using standardized algorithms like the Naranjo algorithm or the WHO-UMC causality assessment system.

3. Post-Marketing Surveillance (Pharmacovigilance):

  • Spontaneous reporting systems where healthcare professionals and patients can report suspected ADRs.

  • Observational studies and registries to monitor the long-term safety of the drugs in a real-world setting.

Mandatory Visualizations

Experimental_Workflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase cluster_postmarket Post-marketing Phase Acute Toxicity Acute Toxicity (LD50) Sub-chronic/Chronic Toxicity Sub-chronic/Chronic Toxicity (NOAEL) Acute Toxicity->Sub-chronic/Chronic Toxicity Genotoxicity/Carcinogenicity Genotoxicity & Carcinogenicity Sub-chronic/Chronic Toxicity->Genotoxicity/Carcinogenicity Phase I (Safety) Phase I (Healthy Volunteers) Phase II (Efficacy & Safety) Phase II (Patients) Phase I (Safety)->Phase II (Efficacy & Safety) Phase III (Confirmation) Phase III (Large-scale Trials) Phase II (Efficacy & Safety)->Phase III (Confirmation) Pharmacovigilance Post-marketing Surveillance Pre-clinical Phase Pre-clinical Phase Clinical Phase Clinical Phase Pre-clinical Phase->Clinical Phase IND Submission Post-marketing Phase Post-marketing Phase Clinical Phase->Post-marketing Phase Drug Approval

Caption: Workflow for assessing the safety of new anti-leprosy drugs.

ADR_Signaling_Pathways cluster_dapsone Dapsone cluster_rifampicin Rifampicin cluster_clofazimine Clofazimine Dapsone Dapsone Hemolysis Hemolytic Anemia Dapsone->Hemolysis Oxidative Stress Methemoglobinemia Methemoglobinemia Dapsone->Methemoglobinemia MetHb Formation Agranulocytosis Agranulocytosis Dapsone->Agranulocytosis Myelosuppression DHS Dapsone Hypersensitivity Syndrome Dapsone->DHS Hypersensitivity Rifampicin Rifampicin Hepatitis Hepatitis Rifampicin->Hepatitis Hepatotoxicity Flu_Syndrome 'Flu-like' Syndrome Rifampicin->Flu_Syndrome Immune Reaction (Intermittent use) Orange_Fluids Orange Discoloration of Body Fluids Rifampicin->Orange_Fluids Drug Metabolites Clofazimine Clofazimine Skin_Discoloration Skin Discoloration Clofazimine->Skin_Discoloration Crystal Deposition GI_Toxicity Gastrointestinal Toxicity Clofazimine->GI_Toxicity Crystal Deposition in Gut Mucosa Ichthyosis Ichthyosis Clofazimine->Ichthyosis Altered Keratinization

Caption: Key adverse drug reactions of primary anti-leprosy drugs.

References

The Evolving Landscape of Gastrointestinal Infection Treatment: A Comparative Analysis of Succinylsulfathiazole and Modern Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For decades, poorly absorbed sulfonamides like succinylsulfathiazole were a mainstay in the management of bacterial gastrointestinal infections. However, the advent of more potent and targeted antibiotics has significantly shifted the therapeutic paradigm. This guide provides a detailed comparison of the in vitro activity and clinical outcomes of succinylsulfathiazole with contemporary alternatives, offering valuable insights for researchers, scientists, and drug development professionals.

Succinylsulfathiazole, a prodrug of sulfathiazole, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase, a critical component in the bacterial folic acid synthesis pathway. This mechanism, shared by other sulfonamides, effectively halts bacterial proliferation, allowing the host's immune system to clear the infection. Its poor absorption from the gastrointestinal tract was considered an advantage, as it allowed the drug to reach high concentrations locally in the gut where the infection resides, with minimal systemic side effects.

In Vitro Activity: A Look at the Data

Quantitative data on the in vitro activity of succinylsulfathiazole is limited in contemporary literature. However, historical data and studies on its active moiety, sulfathiazole, provide insights into its spectrum of activity against common enteric pathogens.

DrugOrganismMIC Range (µg/mL)
Succinylsulfathiazole (as Sulfathiazole) Escherichia coli1 - >128
Salmonella spp.1 - 64
Shigella spp.1 - 32
Ciprofloxacin Escherichia coli0.004 - 1
Salmonella spp.0.008 - 1
Shigella spp.≤0.002 - 0.25
Azithromycin Escherichia coli0.5 - 16
Salmonella Typhi2 - 16
Shigella spp.0.06 - 8

Note: MIC (Minimum Inhibitory Concentration) values are sourced from various historical and contemporary studies. The ranges can be wide due to variations in strains and testing methodologies.

Clinical Outcomes: A Shift in Efficacy and Application

Historically, succinylsulfathiazole and the related compound phthalylsulfathiazole were used for the treatment of bacterial dysentery, enteritis, and for pre-operative sterilization of the gut. Clinical experience from the mid-20th century suggested efficacy in reducing the bacterial load in the intestines. However, the lack of robust, controlled clinical trials by modern standards makes direct comparison with current therapies challenging.

Modern treatment guidelines for bacterial gastroenteritis emphasize supportive care, including rehydration and electrolyte replacement. Antibiotic therapy is typically reserved for moderate to severe cases, or for specific pathogens. Fluoroquinolones, such as ciprofloxacin, and macrolides, such as azithromycin, are now considered first-line agents in many situations due to their high efficacy and favorable pharmacokinetic profiles.

Clinical trials with these newer agents have demonstrated a significant reduction in the duration of diarrhea and other symptoms compared to placebo. For instance, studies have shown that ciprofloxacin can shorten the duration of traveler's diarrhea by 1-2 days. Azithromycin has proven effective against a broad range of enteric pathogens, including fluoroquinolone-resistant strains.

The use of succinylsulfathiazole has largely been superseded due to several factors, including the potential for allergic reactions, the development of bacterial resistance, and the availability of more effective and better-tolerated alternatives.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The determination of the Minimum Inhibitory Concentration (MIC) for sulfonamides like sulfathiazole against enteric pathogens is crucial for understanding their in vitro potency. The broth microdilution method is a standard laboratory procedure for this purpose.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the microorganism after a defined incubation period.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of sulfathiazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A pure culture of the test organism (e.g., E. coli, Salmonella spp., Shigella spp.) is grown to a specific turbidity, corresponding to a standardized cell density (approximately 5 x 10^5 colony-forming units/mL).

  • Inoculation: Each well of the microtiter plate containing the serially diluted drug is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined by visually inspecting the wells for turbidity. The well with the lowest drug concentration showing no visible growth is recorded as the MIC.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis drug_prep Prepare Drug Dilutions inoculation Inoculate Microtiter Plate drug_prep->inoculation inoculum_prep Prepare Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation read_results Read and Interpret Results incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Signaling Pathway: Mechanism of Action of Sulfonamides

Succinylsulfathiazole, through its active form sulfathiazole, targets the folic acid synthesis pathway in bacteria. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.

sulfonamide_moa PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Catalyzes Sulfathiazole Sulfathiazole Sulfathiazole->Dihydropteroate_Synthase Inhibits Dihydrofolate Dihydrofolate Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides

Caption: Mechanism of action of sulfathiazole.

Safety Operating Guide

Prudent Disposal of Succisulfone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Succisulfone, a sulfonamide-based antibacterial agent. While specific regulatory requirements may vary, the following procedures are based on established best practices for pharmaceutical waste management.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including sulfonamides like this compound, is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Some pharmaceuticals are classified as hazardous waste, necessitating stringent disposal protocols.[1][2][3] Improper disposal, such as sewering or discarding in regular trash, can lead to environmental contamination and the development of antibiotic resistance.[1][2][3]

Hazard Assessment of this compound

Based on data from structurally similar sulfonamide drugs, such as sulfadiazine and sulfamethoxazole, this compound is not expected to be ignitable or reactive under normal laboratory conditions. While the corrosivity of a this compound solution is not documented, it is unlikely to be corrosive based on its chemical structure.

The primary consideration for its classification is toxicity. The oral Lethal Dose (LD50) for similar sulfonamides is generally above the thresholds that would classify them as acutely toxic hazardous waste in many jurisdictions. However, without a specific oral LD50 for this compound, a conservative approach is warranted.

Quantitative Data on Related Sulfonamides

CompoundOral LD50 (Species)GHS Acute Oral Toxicity
Sulfadiazine1500 mg/kg (Mouse)Category 4: Harmful if swallowed
Sulfamethoxazole6200 mg/kg (Rat)Category 4: Harmful if swallowed

This data is for informational purposes to indicate the general toxicity profile of related compounds and should not be considered as direct data for this compound.

Recommended Disposal Procedure

Given the lack of a definitive hazardous waste classification for this compound, it should be managed as a non-hazardous pharmaceutical waste unless it is mixed with a listed or characteristic hazardous waste. The following step-by-step protocol is recommended for its disposal:

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused or expired pure this compound should be collected in a designated, properly labeled waste container.

  • Contaminated Materials: Items contaminated with this compound, such as personal protective equipment (PPE), weighing boats, and spill cleanup materials, should also be collected in a separate, clearly labeled container for solid pharmaceutical waste.

  • Solutions: Aqueous solutions of this compound should be collected in a designated, labeled container for liquid pharmaceutical waste. Do not discharge this compound solutions down the drain.

Step 2: Waste Container Management

  • Use containers that are compatible with the chemical waste.

  • Ensure all waste containers are securely closed when not in use.

  • Label all containers clearly with "Non-Hazardous Pharmaceutical Waste" and the name "this compound."

Step 3: Storage

  • Store the waste containers in a designated satellite accumulation area away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed pharmaceutical waste disposal vendor.

  • The recommended method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility.[2][3] Landfilling in a permitted solid waste landfill may also be an option in accordance with state and local regulations.[2]

Experimental Workflow for Disposal

Succisulfone_Disposal_Workflow Start This compound Waste Generated Waste_ID Identify Waste Type (Pure solid, Contaminated solid, Liquid solution) Start->Waste_ID Segregate Segregate into Designated Labeled Containers Waste_ID->Segregate Store Store in Satellite Accumulation Area Segregate->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Incineration at Permitted Facility Contact_EHS->Disposal Disposal_Decision_Tree Is_Mixed Is this compound mixed with a listed or characteristic hazardous waste? Manage_Hazardous Manage as Hazardous Waste (Follow RCRA Subtitle C regulations) Is_Mixed->Manage_Hazardous Yes Manage_Non_Hazardous Manage as Non-Hazardous Pharmaceutical Waste Is_Mixed->Manage_Non_Hazardous No Contact_EHS Contact EHS for disposal via licensed vendor (incineration recommended) Manage_Non_Hazardous->Contact_EHS

References

Essential Safety and Logistical Information for Handling Succisulfone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory safety and chemical handling protocols for Succisulfone.

Quantitative Safety Data Summary

The following table summarizes potential hazards and recommended protective measures. This information is extrapolated from data for similar sulfone compounds and should be used as a preliminary guideline.

ParameterGuidelineSource (Similar Compounds)
Primary Hazards Potential for eye irritation, skin irritation, and respiratory tract irritation. May be harmful if swallowed or inhaled.General knowledge of sulfone compounds
Occupational Exposure Limits Not established for this compound. Follow general guidelines for nuisance dust or organic compounds of low volatility.General laboratory safety standards
Personal Protective Equipment (PPE) See detailed section below. Includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.General laboratory safety standards
In case of Fire Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]Fisher Scientific SDS[1]
Storage Temperature Store in a cool, dry, well-ventilated area away from incompatible substances.[1]Fisher Scientific SDS[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes or dust particles.[2]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A buttoned lab coat should be worn to protect the skin and clothing from contamination.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.[3] The specific type of respirator should be determined by a workplace hazard assessment.[3]

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • General Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Storage: Store containers in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed when not in use.

Spill Response

In the event of a spill, follow a structured response plan to ensure safety and minimize environmental contamination.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & EHS Evacuate->Alert Notify Assess Assess the Spill Alert->Assess Evaluate Don_PPE Don Appropriate PPE Assess->Don_PPE If safe to proceed Contain Contain the Spill Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Figure 1. Workflow for handling a chemical spill.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your institution's EHS department.

  • Assess the Spill: From a safe distance, assess the extent and nature of the spill.

  • Personal Protective Equipment: Before attempting cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, contain the spill using absorbent pads or booms. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Cleanup: Absorb liquids with an inert material (e.g., vermiculite, sand).

  • Collection and Disposal: Collect all contaminated materials into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

  • Reporting: Report the incident to your supervisor and EHS department as per your institution's policy.

Disposal Plan

All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Disposal: Arrange for waste pickup and disposal through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash. The FDA provides general guidance for the disposal of unused medicines, which may be applicable if this compound is being handled in a pharmaceutical context. This typically involves mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed bag, and disposing of it in the trash, but institutional policies for chemical waste should be followed.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.